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  • Product: 4-Tetradecanone
  • CAS: 26496-20-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 4-Tetradecanone

This in-depth technical guide provides a detailed analysis and assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-tetradecanone. Designed for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a detailed analysis and assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-tetradecanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of the structural elucidation of this long-chain aliphatic ketone.

Introduction

4-Tetradecanone (C₁₄H₂₈O) is a long-chain aliphatic ketone with a carbonyl group at the C-4 position. Its structure presents a valuable model for understanding the NMR characteristics of similar functionalized lipids and long-alkyl-chain-containing molecules, which are prevalent in various biological and industrial contexts. Accurate NMR spectral assignment is fundamental for confirming molecular identity, assessing purity, and studying intermolecular interactions. This guide provides a thorough, step-by-step methodology for the complete assignment of the ¹H and ¹³C NMR spectra of 4-tetradecanone, grounded in the fundamental principles of chemical environment and spin-spin coupling.

Theoretical Principles of NMR Chemical Shifts in Aliphatic Ketones

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In 4-tetradecanone, several factors govern the observed chemical shifts:

  • Inductive Effects: The electron-withdrawing nature of the carbonyl group (C=O) is the most significant factor influencing the chemical shifts of nearby nuclei. This effect deshields adjacent protons and carbons, causing their resonances to appear at a higher chemical shift (downfield). The effect diminishes with increasing distance from the carbonyl group.

  • Magnetic Anisotropy: The π-electron system of the carbonyl group generates a local magnetic field. This anisotropic field can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the C=O bond. Protons and carbons in the vicinity of the carbonyl group experience this effect.

  • Van der Waals Effects: In a long, flexible alkyl chain, steric compression can lead to deshielding of the involved nuclei. However, in a relatively unconstrained molecule like 4-tetradecanone in solution, these effects are generally minor.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The waxy, solid nature of 4-tetradecanone at room temperature necessitates a specific protocol for NMR sample preparation to ensure a homogeneous solution and high-quality spectra.

Materials:

  • 4-Tetradecanone

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Vortex mixer

  • Heat gun or water bath

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of 4-tetradecanone directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common and effective solvent for non-polar to moderately polar organic compounds.[1]

  • Dissolution: Gently warm the vial using a heat gun or in a warm water bath to melt the 4-tetradecanone and facilitate dissolution.

  • Homogenization: Vortex the sample for 30-60 seconds to ensure a homogeneous solution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Final Checks: Ensure the solution is clear and free of any particulate matter before capping the tube.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: 0-10 ppm

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2 seconds

    • Spectral width: 0-220 ppm

¹H and ¹³C NMR Spectral Analysis and Assignments

The following sections detail the predicted chemical shifts and assignments for 4-tetradecanone. These predictions are based on established chemical shift theory, analysis of structurally similar compounds, and data from NMR prediction software.[2][3][4][5][6]

Molecular Structure and Atom Numbering

To facilitate clear spectral assignment, the atoms of 4-tetradecanone are numbered as follows:

Caption: Molecular structure of 4-tetradecanone with atom numbering.

¹H NMR Spectrum: Predicted Chemical Shifts and Assignments

The ¹H NMR spectrum of 4-tetradecanone is characterized by signals in the aliphatic region. The protons alpha to the carbonyl group are the most deshielded.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H-32.40Triplet~7.4Alpha to the carbonyl group, significantly deshielded.
H-52.38Triplet~7.5Alpha to the carbonyl group, significantly deshielded.
H-21.55Sextet~7.4Beta to the carbonyl group, moderately deshielded.
H-61.52Quintet~7.5Beta to the carbonyl group, moderately deshielded.
H-7 to H-121.25Multiplet-Overlapping signals of the long alkyl chain methylene groups.
H-131.28Sextet~7.0Methylene group adjacent to the terminal methyl group.
H-10.90Triplet~7.4Terminal methyl group on the ethyl side of the ketone.
H-140.88Triplet~7.0Terminal methyl group of the long alkyl chain.

Key Observations and Interpretation:

  • The signals for the protons at C-3 and C-5, being alpha to the carbonyl, are the most downfield in the aliphatic region.

  • The protons at C-2 and C-6, in the beta position, are also deshielded but to a lesser extent.

  • The bulk of the methylene protons in the long alkyl chain (C-7 to C-12) resonate as a broad, unresolved multiplet around 1.25 ppm, a characteristic feature of long-chain alkanes.

  • The terminal methyl groups (C-1 and C-14) appear as triplets at the most upfield positions, as expected. The typical coupling constant between adjacent alkyl protons is in the range of 6-8 Hz.[7]

¹³C NMR Spectrum: Predicted Chemical Shifts and Assignments

The ¹³C NMR spectrum provides a clear and resolved signal for each unique carbon atom in the molecule.

Carbon Predicted Chemical Shift (ppm) Assignment Rationale
C-4211.5Carbonyl carbon, highly deshielded.
C-342.8Alpha to carbonyl, deshielded.
C-535.9Alpha to carbonyl, deshielded.
C-229.8Beta to carbonyl.
C-623.9Beta to carbonyl.
C-7 to C-1129.2 - 29.5Methylene carbons in the long alkyl chain.
C-1231.9Methylene carbon gamma to the terminal methyl group.
C-1322.7Methylene carbon beta to the terminal methyl group.
C-114.1Terminal methyl carbon.
C-147.9Terminal methyl carbon on the ethyl side.

Key Observations and Interpretation:

  • The carbonyl carbon (C-4) exhibits the most downfield chemical shift, typically above 200 ppm for ketones.

  • The alpha-carbons (C-3 and C-5) are significantly deshielded compared to the other methylene carbons in the chain.

  • The chemical shifts of the methylene carbons in the middle of the long alkyl chain (C-7 to C-11) are very similar, often resulting in closely spaced or overlapping signals.

  • The terminal methyl carbons (C-1 and C-14) are the most shielded, appearing at the highest field.

Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the analysis and assignment of NMR data for a molecule like 4-tetradecanone.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment Prep Prepare Sample (10-20 mg in 0.6 mL CDCl3) Acquire_1H Acquire ¹H NMR Spectrum Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Prep->Acquire_13C Process_1H Process ¹H Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_1H Process_13C Process ¹³C Data (FT, Phasing, Baseline Correction) Acquire_13C->Process_13C Assign_1H Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) Process_1H->Assign_1H Assign_13C Assign ¹³C Signals (Chemical Shift) Process_13C->Assign_13C Correlate Correlate ¹H and ¹³C Data (e.g., using HSQC/HMBC if needed) Assign_1H->Correlate Assign_13C->Correlate Final_Structure Confirm Structure of 4-Tetradecanone Correlate->Final_Structure

Caption: Workflow for NMR data acquisition, processing, and analysis.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR chemical shift assignments of 4-tetradecanone. By understanding the underlying theoretical principles and following the detailed experimental and analytical protocols, researchers can confidently elucidate the structure of this and similar long-chain aliphatic molecules. The predicted chemical shifts and assignments presented herein serve as a robust reference for the interpretation of experimental data. The application of these principles is crucial for ensuring the structural integrity of compounds in various scientific and industrial applications.

References

  • Oxford Instruments. (n.d.). NMR - Speeding wax analysis of petroleum products. Magnetic Resonance Learning Centre. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (2022, November 24). Novel Nuclear Magnetic Resonance Techniques To Assess the Wax Precipitation Evolution in Crude Oil Systems. ACS Publications. Retrieved from [Link]

  • University of Potsdam. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • American Chemical Society. (2022, December 13). Novel Nuclear Magnetic Resonance Techniques To Assess the Wax Precipitation Evolution in Crude Oil Systems. Energy & Fuels. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • MDPI. (2023, March 7). DELTA50: A Highly Accurate Database of Experimental 1 H and 13 C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Retrieved from [Link]

  • Nature. (n.d.). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

  • Oxford Academic. (2006, March 27). Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. III. The Benzene Solutions of Cyclic Ketones and Lactones. Retrieved from [Link]

  • American Chemical Society. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Journal of Natural Products. Retrieved from [Link]

  • International Society for Magnetic Resonance in Medicine. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Retrieved from [Link]

  • DiVA portal. (2022, March 3). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER. Retrieved from [Link]

Sources

Exploratory

GC-MS Electron Ionization Mass Spectrometry of 4-Tetradecanone: A Mechanistic and Analytical Guide

Introduction & Chemical Profiling In the fields of metabolomics, environmental analysis, and biomarker discovery, aliphatic ketones serve as critical volatile organic compounds (VOCs). Specifically, 4-tetradecanone (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

In the fields of metabolomics, environmental analysis, and biomarker discovery, aliphatic ketones serve as critical volatile organic compounds (VOCs). Specifically, 4-tetradecanone (CAS 26496-20-8) has been identified as a significant biogenic volatile released by various bacterial strains, making its precise identification critical for microbial profiling in drug development and disease diagnostics [1].

Structurally, 4-tetradecanone ( C14​H28​O , MW: 212.37 g/mol ) is an asymmetric aliphatic ketone consisting of a 14-carbon backbone with the carbonyl group positioned at C4. This structural asymmetry—flanked by a short propyl group ( C3​H7​ ) and a long decyl group ( C10​H21​ )—dictates a highly specific and predictable fragmentation pattern when subjected to Electron Ionization (EI).

The Physics of 70 eV Electron Ionization

In standard Gas Chromatography-Mass Spectrometry (GC-MS), molecules eluting from the column are bombarded with electrons accelerated at 70 electron volts (eV). This specific energy is universally chosen because the de Broglie wavelength of a 70 eV electron matches the length of typical organic covalent bonds, maximizing ionization efficiency and ensuring reproducible spectral libraries, such as those maintained by the [2].

For 4-tetradecanone, the ionization process preferentially ejects a non-bonding lone-pair electron from the highly electronegative carbonyl oxygen. This forms a high-energy, localized radical cation [M]+∙ at m/z 212. The localization of the charge and radical directly drives the subsequent bond cleavages to dissipate excess internal energy.

Mechanistic Fragmentation Pathways

The fragmentation of 4-tetradecanone is governed by thermodynamic stability, specifically the formation of resonance-stabilized acylium ions and the expulsion of stable neutral molecules via cyclic transition states.

Alpha-Cleavage (The Stevenson-Audier Rule)

Alpha-cleavage involves the homolytic cleavage of the C-C bond directly adjacent to the carbonyl carbon. Because 4-tetradecanone is asymmetric, two distinct α -cleavages occur:

  • Loss of the Decyl Radical: Cleavage between C4 and C5 expels a large decyl radical ( ∙C10​H21​ , 141 Da). The retained charge forms the butyryl cation [C3​H7​C≡O]+ at m/z 71 . According to Stevenson's Rule, the loss of the larger, more polarizable radical is thermodynamically favored. Consequently, m/z 71 is typically the base peak (100% abundance) in the spectrum.

  • Loss of the Propyl Radical: Cleavage between C3 and C4 expels a propyl radical ( ∙C3​H7​ , 43 Da), yielding the undecanoyl cation [C10​H21​C≡O]+ at m/z 169 .

Primary McLafferty Rearrangements

The McLafferty rearrangement requires a carbonyl group and a hydrogen atom on a γ -carbon. The molecule forms a 6-membered cyclic transition state, transferring the γ -hydrogen to the carbonyl oxygen, followed by β -cleavage. 4-tetradecanone has γ -hydrogens on both alkyl chains:

  • Decyl Pathway: The γ -hydrogen on C7 transfers to the oxygen. Cleavage between C5 and C6 expels 1-nonene ( C9​H18​ , 126 Da), generating an enol radical cation at m/z 86 .

  • Propyl Pathway: The γ -hydrogen on C1 transfers to the oxygen. Cleavage between C2 and C3 expels ethylene ( C2​H4​ , 28 Da), generating an enol radical cation at m/z 184 .

The Double McLafferty Rearrangement

The primary ions at m/z 86 and m/z 184 can undergo keto-enol tautomerization to form 2-pentanone and 2-dodecanone radical cations, respectively. Because both of these intermediates still possess γ -hydrogens on their remaining aliphatic chains, they undergo a second McLafferty rearrangement. Remarkably, both pathways converge by expelling their respective terminal alkenes to yield the highly stable [CH2​=C(OH)CH3​]+∙ ion at m/z 58 .

Fragmentation M 4-Tetradecanone [M]+. m/z 212 Alpha1 [C3H7C≡O]+ m/z 71 (Base Peak) M->Alpha1 α-cleavage - •C10H21 (141 Da) Alpha2 [C10H21C≡O]+ m/z 169 M->Alpha2 α-cleavage - •C3H7 (43 Da) Mc1 [CH2=C(OH)C3H7]+. m/z 86 M->Mc1 McLafferty (Decyl) - 1-nonene (126 Da) Mc2 [CH2=C(OH)C10H21]+. m/z 184 M->Mc2 McLafferty (Propyl) - ethylene (28 Da) DMc [CH2=C(OH)CH3]+. m/z 58 Mc1->DMc 2nd McLafferty - ethylene (28 Da) Mc2->DMc 2nd McLafferty - 1-nonene (126 Da)

Figure 1: GC-MS EI fragmentation pathways of 4-tetradecanone.

Quantitative Spectral Data Summary

The table below summarizes the diagnostic ions required for the positive identification of 4-tetradecanone in complex biological or environmental matrices.

m/z ValueIon FormulaRelative AbundanceFragmentation Mechanism
71 [C3​H7​C≡O]+ 100% (Base Peak) α -cleavage; loss of decyl radical ( ∙C10​H21​ )
43 [C3​H7​]+ ~60 - 80%Heterolytic cleavage / secondary alkyl fragmentation
58 [CH2​=C(OH)CH3​]+∙ ~40 - 60%Double McLafferty rearrangement
86 [CH2​=C(OH)C3​H7​]+∙ ~20 - 40%Primary McLafferty (decyl chain); loss of 1-nonene
169 [C10​H21​C≡O]+ < 10% α -cleavage; loss of propyl radical ( ∙C3​H7​ )
184 [CH2​=C(OH)C10​H21​]+∙ < 5%Primary McLafferty (propyl chain); loss of ethylene
212 [C14​H28​O]+∙ < 2%Intact Molecular Ion [M]+∙

Standardized Experimental Protocol: GC-MS Analysis

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal standards and specific column chemistry tailored for medium-chain aliphatic ketones, which have boiling points near 276 °C [3].

Step 1: Sample Preparation & System Suitability
  • Dilution: Dissolve the biological extract or synthetic sample in GC-grade hexane or dichloromethane (DCM) to a target concentration of 10–50 µg/mL.

  • Internal Standard (IS): Spike the sample with 10 µg/mL of an isotopically labeled standard (e.g., d8-naphthalene or a deuterated ketone) to validate injection efficiency and normalize peak areas.

  • Tuning: Prior to analysis, perform an autotune using Decafluorotriphenylphosphine (DFTPP) to verify that the quadrupole mass analyzer correctly assigns m/z 51, 198, and 442, ensuring accurate mass calibration across the target range.

Step 2: Chromatographic Separation
  • Column: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film). The slight polarity of the phenyl groups prevents peak tailing of the carbonyl moiety.

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Inject 1.0 µL in split mode (ratio 10:1) with the inlet temperature set to 250 °C.

  • Oven Program:

    • Initial hold at 60 °C for 1 minute.

    • Ramp at 10 °C/min to 300 °C.

    • Final hold at 300 °C for 5 minutes (Total run time: 30 minutes).

Step 3: Mass Spectrometry Acquisition
  • Transfer Line & Source: Set the GC-MS transfer line to 280 °C to prevent cold spots. Set the EI source to 230 °C and the quadrupole to 150 °C.

  • Scan Parameters: Operate in full scan mode from m/z 35 to 350. The lower limit of 35 excludes ambient air background (nitrogen at 28, oxygen at 32), while 350 safely encompasses the molecular ion (212 Da) and potential matrix interferences.

GCMS_Workflow Prep Sample Prep Dilution & IS Inj GC Injection 250°C, Split 10:1 Prep->Inj Sep Capillary GC DB-5MS Column Inj->Sep Ion EI Source 70 eV, 230°C Sep->Ion Det Mass Analyzer Quadrupole Scan Ion->Det

Figure 2: Standardized GC-MS analytical workflow for volatile ketones.

Applications in Research & Drug Development

The accurate identification of 4-tetradecanone via its EI-MS fragmentation signature is highly relevant in modern biotechnology. In microbial metabolomics, the detection of specific medium-chain ketones serves as a non-invasive biomarker for the presence of certain marine and terrestrial bacteria (e.g., Myxococcus xanthus or Streptomyces species)[1]. In drug development, profiling these VOCs allows researchers to monitor bacterial quorum sensing, evaluate the efficacy of novel antibiotics, and track the metabolic pathways of engineered microbial cell factories producing synthetic lipid intermediates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98674, 4-Tetradecanone." PubChem, 2025. URL:[Link]

  • National Institute of Standards and Technology. "4-Tetradecanone." NIST Chemistry WebBook, SRD 69. URL:[Link]

Foundational

A Technical Guide to Predicted Collision Cross Section (CCS) Values for 4-Tetradecanone Adducts

Abstract In the landscape of modern analytical chemistry and drug development, the confident identification of small molecules is paramount. Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique, add...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern analytical chemistry and drug development, the confident identification of small molecules is paramount. Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique, adding a critical dimension of structural information through the measurement of the collision cross section (CCS). This technical guide provides an in-depth exploration of predicted CCS values for 4-tetradecanone, a C14 ketone, and its common adducts. It is designed for researchers, scientists, and drug development professionals seeking to leverage predictive CCS data to enhance compound annotation, differentiate isomers, and accelerate their research. This document delves into the theoretical underpinnings of CCS, examines the primary predictive methodologies, offers a practical workflow for CCS prediction, and presents a table of predicted CCS values for various 4-tetradecanone adducts.

Introduction: The Significance of Collision Cross Section in Molecular Identification

The characterization of small molecules has traditionally relied on retention time (RT) and mass-to-charge ratio (m/z) from liquid chromatography-mass spectrometry (LC-MS). However, these two dimensions are often insufficient for the unambiguous identification of compounds, especially in complex matrices or when dealing with isomers.[1][2] Ion mobility-mass spectrometry (IM-MS) introduces a third, orthogonal dimension of separation based on the size, shape, and charge of an ion as it traverses a gas-filled drift tube under the influence of an electric field.[3][4][5] The fundamental parameter derived from this measurement is the rotationally averaged collision cross section (CCS), a robust and reproducible physicochemical property that acts as a unique molecular fingerprint.[1][6]

The utility of CCS values is particularly pronounced in drug development and metabolomics, where the precise identification of metabolites and xenobiotics is critical.[7][8] However, the experimental determination of CCS values for every compound of interest is often impractical due to the sheer number of molecules and the limited availability of authentic standards.[4][9] This has spurred the development of in silico methods for the accurate prediction of CCS values, enabling the creation of large-scale CCS databases.[10]

This guide focuses on 4-tetradecanone (C₁₄H₂₈O), a long-chain aliphatic ketone.[11][12] Ketones are a significant class of molecules in various biological and industrial contexts. Understanding the CCS values of 4-tetradecanone and its adducts can aid in its identification in complex mixtures, such as environmental samples, food products, or biological specimens.

Formation of 4-Tetradecanone Adducts in Mass Spectrometry

In electrospray ionization (ESI), a soft ionization technique commonly coupled with IM-MS, molecules are typically ionized by forming adducts with protons or other cations present in the solvent.[13] For 4-tetradecanone, the most common adducts observed in positive ion mode are the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺.[2][14] In negative ion mode, the deprotonated molecule [M-H]⁻ can be observed. The formation of these different adducts will alter the ion's size, shape, and charge distribution, consequently influencing its CCS value.[11][15]

Methodologies for Predicting Collision Cross Section Values

The prediction of CCS values primarily falls into two categories: computational modeling and machine learning.

Computational Modeling: A Physics-Based Approach

Computational methods, often considered the "gold standard" for accuracy, calculate CCS based on the fundamental principles of ion-neutral collisions.[16] The most common approach is the Trajectory Method (TM) , which simulates the trajectories of a large number of buffer gas atoms (typically helium or nitrogen) as they collide with the ion.[14][17] The scattering angles from these simulated collisions are then used to calculate the momentum transfer collision integral, and subsequently, the CCS.

Several software packages have been developed to perform these calculations, including:

  • MobCal: One of the earliest and most widely used programs for CCS calculation.[14]

  • HPCCS (High Performance CCS): A more recent and optimized version of MobCal.

  • CoSIMS: A multi-threaded, trajectory-based simulator designed for efficiency.[18]

While highly accurate, these methods are computationally expensive, often requiring significant time and computing power for a single molecule.[9][16]

Machine Learning: A Data-Driven Approach

Machine learning (ML) has emerged as a rapid and increasingly accurate alternative to computational modeling.[19][20] ML models are trained on large datasets of experimentally measured CCS values and corresponding molecular descriptors.[4] These descriptors are numerical representations of a molecule's physicochemical properties, such as molecular weight, polarity, and the number of specific atoms.

The general workflow for building a machine learning CCS prediction model involves:

  • Data Collection and Preparation: Assembling a high-quality dataset of molecules with experimentally determined CCS values.

  • Feature Engineering: Calculating a comprehensive set of molecular descriptors for each molecule in the dataset.

  • Model Selection and Training: Choosing an appropriate machine learning algorithm (e.g., Support Vector Regression, Artificial Neural Networks) and training it on the prepared data.[4][10]

  • Model Evaluation and Validation: Assessing the model's predictive performance using an independent test set of molecules.

Numerous web servers and software tools based on machine learning are now available, offering near-instantaneous CCS predictions from a molecule's structure (often provided as a SMILES string):

  • CCS-Predict Pro: A commercial machine learning algorithm integrated with metabolomics and lipidomics data analysis software.[3]

  • CCSP 2.0: An open-source Jupyter Notebook tool that allows for user-customizable training sets.[1][19][21]

  • MetCCS: A web server specifically designed for predicting CCS values of metabolites.[2][10][22]

  • CCSbase: An online tool that predicts CCS values for a variety of adducts from a SMILES input.[23]

The accuracy of machine learning models is highly dependent on the size and diversity of the training data.[9][19] Models trained on datasets rich in a particular chemical class, such as lipids, will generally perform better at predicting the CCS values of other lipids.

Predicted CCS Values for 4-Tetradecanone Adducts

The following table summarizes the predicted collision cross section (CCS) values in nitrogen drift gas (Ų) for common adducts of 4-tetradecanone. These values were obtained from the PubChemLite database, which utilizes the CCSbase prediction algorithm.[12][23]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 213.22130157.6
[M+Na]⁺ 235.20324161.6
[M+K]⁺ 251.17718159.7
[M+NH₄]⁺ 230.24784176.6
[M+H-H₂O]⁺ 195.21128151.9
[M-H]⁻ 211.20674156.6
[M+HCOO]⁻ 257.21222178.2
[M+CH₃COO]⁻ 271.22787193.4
[M+Na-2H]⁻ 233.18869159.2

Experimental and Predictive Workflows

Generalized Workflow for Experimental CCS Determination

The experimental determination of CCS values is the foundation for building robust predictive models. A generalized workflow for this process is as follows:

G cluster_sample_prep Sample Preparation cluster_imms IM-MS Analysis cluster_data_analysis Data Analysis Sample 4-Tetradecanone Standard Solvent Appropriate Solvent (e.g., Methanol/Water) Sample->Solvent Dilution Dilution to Working Concentration Solvent->Dilution ESI Electrospray Ionization Dilution->ESI IMS Ion Mobility Separation ESI->IMS MS Mass Analysis (TOF) IMS->MS DriftTime Measure Drift Time MS->DriftTime Calibration Calibration with Standards DriftTime->Calibration CCS_Calc Calculate Experimental CCS Calibration->CCS_Calc

Caption: Experimental workflow for CCS determination.

This process involves preparing a standard solution of 4-tetradecanone, introducing it into an IM-MS instrument, measuring the drift time of the resulting ions, and calculating the CCS value based on a calibration curve generated from known standards.[4]

A Step-by-Step Protocol for Machine Learning-Based CCS Prediction using CCSP 2.0

The following provides a conceptual, step-by-step protocol for predicting the CCS value of 4-tetradecanone using an open-source tool like CCSP 2.0, which operates within a Jupyter Notebook environment.[19][21]

  • Installation and Setup:

    • Ensure Python and Jupyter Notebook are installed on your system.

    • Download the CCSP 2.0 package and install the required dependencies (e.g., RDKit, Mordred).

  • Input Data Preparation:

    • Create a simple input file (e.g., a CSV or text file) containing the SMILES string for 4-tetradecanone: CCCCCCCCCCC(=O)CCC.

  • Launch Jupyter Notebook and Load CCSP 2.0:

    • Navigate to the CCSP 2.0 directory and launch Jupyter Notebook.

    • Open the main CCSP 2.0 notebook.

  • Select Prediction Model:

    • Within the notebook, you will have the option to use pre-trained models or train a new one. For this purpose, select the pre-trained model for the desired adduct (e.g., [M+H]+).

  • Execute the Prediction:

    • Specify the path to your input file containing the 4-tetradecanone SMILES string.

    • Run the prediction cell in the notebook.

  • Retrieve and Analyze Results:

    • The notebook will output the predicted CCS value for 4-tetradecanone.

    • The output may also include the molecular descriptors used for the prediction.

This streamlined workflow allows researchers to rapidly obtain predicted CCS values for their compounds of interest, which can then be used to create in-house databases or to help confirm the identity of unknown peaks in experimental data.

G Input Input: 4-Tetradecanone (SMILES string) MD_Calc Molecular Descriptor Calculation (Mordred) Input->MD_Calc ML_Model Pre-trained Machine Learning Model (SVR) MD_Calc->ML_Model Output Output: Predicted CCS Value ML_Model->Output

Caption: Machine learning CCS prediction workflow.

Conclusion and Future Outlook

The integration of predicted CCS values into analytical workflows represents a significant advancement in the confident identification of small molecules. For compounds like 4-tetradecanone, having access to reliable predicted CCS data for its various adducts enhances the ability to detect and characterize it in complex samples. While computational methods provide high accuracy, the speed and accessibility of machine learning-based tools are democratizing the use of CCS data.

Future developments will likely focus on expanding the diversity of experimental CCS databases to improve the accuracy and applicability of machine learning models for a wider range of chemical classes. The continued refinement of both computational and machine learning approaches will further solidify the role of CCS as an indispensable parameter in analytical chemistry and drug development.

References

  • Bruker. (n.d.). CCS-Predict Pro. Retrieved from [Link]

  • LabX. (2019, April 9). Ion Mobility Mass Spectrometry: Another Separations Layer for Complex Applications. Retrieved from [Link]

  • Plu.mx. (n.d.). A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules. Retrieved from [Link]

  • Hamid, A. M., & Jarmusch, A. K. (2022). Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. Journal of the American Society for Mass Spectrometry, 33(9), 1559–1574. [Link]

  • Li, S., et al. (2024). Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network. Journal of the American Chemical Society. [Link]

  • Zhou, Z., Shen, X., Tu, J., & Zhu, Z. J. (2017). MetCCS Predictor: a web server for predicting collision cross-section values of metabolites in ion mobility-mass spectrometry based metabolomics. Bioinformatics, 33(14), 2235-2237. [Link]

  • Soper-Hopper, M. T., et al. (2021). Metabolite collision cross section prediction without energy-minimized structures. Chemical Science, 12(21), 7436-7443. [Link]

  • Hamid, A. M., et al. (2023). Measuring and predicting collision cross section (CCS) values for unknown compounds. Journal of Mass Spectrometry. [Link]

  • Gabelica, V., & Marklund, E. (2023). Ion Mobility Mass Spectrometry (IM-MS) for Structural Biology: Insights Gained by Measuring Mass, Charge, and Collision Cross Section. Chemical Reviews. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Tetradecanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Men, Y., et al. (2022). Prediction of Collision Cross Section Values: Application to Non-Intentionally Added Substance Identification in Food Contact Materials. Journal of Agricultural and Food Chemistry, 70(4), 1336-1346. [Link]

  • PubChemLite. (n.d.). 4-tetradecanone (C14H28O). Retrieved from [Link]

  • Soper-Hopper, M. T., et al. (2022). CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

  • Soper-Hopper, M. T., et al. (2022). CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics. bioRxiv. [Link]

  • Piccard, M. M., et al. (2023). Prediction of a Large-Scale Database of Collision Cross-Section and Retention Time Using Machine Learning to Reduce False Positive Annotations in Untargeted Metabolomics. Metabolites, 13(2), 273. [Link]

  • Zhou, Z., et al. (2016). Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry. Analytical Chemistry, 88(22), 11091-11098. [Link]

  • Zocada. (2022, December 27). A Step-by-Step Guide to Building a Machine Learning Prediction Model. Retrieved from [Link]

  • Moller, C., et al. (2022). Prediction of Retention Time and Collision Cross Section (CCSH+, CCSH–, and CCSNa+) of Emerging Contaminants Using Multiple Adduct-Specific Models Based on Multivariate Adaptive Regression Splines. Journal of Chemical Information and Modeling, 62(21), 5425-5434. [Link]

  • Men, Y., et al. (2022). Prediction of Collision Cross-Section Values for Extractables and Leachables from Plastic Products. Environmental Science & Technology, 56(7), 4441-4451. [Link]

  • Dan, D., & Merz, K. M. (2020). CoSIMS: An Optimized Trajectory Based Collision Simulator for Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2413-2423. [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Zanotto, L., et al. (2023). MassCCS: A High-Performance Collision Cross-Section Software for Large Macromolecular Assemblies. Journal of Chemical Information and Modeling, 63(11), 3326-3335. [Link]

  • EurekAlert!. (2023, September 12). Measuring and predicting collision cross section (CCS) values for unknown compounds. Retrieved from [Link]

  • University of Indiana. (n.d.). Installation and use of Mobcal for calculation of Ion Mobilities on a Windows PC. Retrieved from [Link]

  • Rowan. (2025, November 5). Predicting Ion-Mobility Mass Spectra. Retrieved from [Link]

  • Zhang, T., et al. (2022). Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes. Molecules, 27(17), 5431. [Link]

  • Mayes, P. A., & Felts, J. M. (1967). Determination of 14C-labelled ketone bodies by liquid-scintillation counting. Biochemical Journal, 102(1), 230-235. [Link]

  • Picache, J. A., et al. (2019). A collision cross section compendium to annotate and predict multi-omic compound identities. Chemical Science, 10(4), 983-993. [Link]

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Sources

Exploratory

Unlocking the Volatilome: Identification and Biosynthetic Profiling of C14 Aliphatic Ketones in Microbial Systems

Executive Summary Microbial volatile organic compounds (mVOCs) represent a vast, largely untapped reservoir of bioactive molecules. Among these, long-chain aliphatic ketones—specifically C14 variants like 2-tetradecanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Microbial volatile organic compounds (mVOCs) represent a vast, largely untapped reservoir of bioactive molecules. Among these, long-chain aliphatic ketones—specifically C14 variants like 2-tetradecanone—have emerged as critical mediators of inter-kingdom signaling, antimicrobial defense, and host-symbiont chemical ecology. This whitepaper provides an in-depth technical framework for researchers and drug development professionals, detailing the biosynthetic origins, high-fidelity analytical extraction, and precise mass spectrometric identification of C14 aliphatic ketones.

The Chemical Ecology of C14 Aliphatic Ketones

Microbial VOCs are lipophilic, low-molecular-weight (<300 Da) compounds characterized by high vapor pressure, allowing them to diffuse readily through porous environments (e.g., soil, biological membranes)[1]. While short-chain volatiles (C4–C8) are ubiquitous, longer-chain aliphatic ketones such as the C14 compound 2-tetradecanone ( C14​H28​O ) occupy a unique physicochemical niche. Their lower volatility but higher lipophilicity allows them to persist longer in local microenvironments, acting as potent contact-independent antimicrobial agents.

Recent literature highlights the diverse biological roles of 2-tetradecanone. It is produced by a variety of microorganisms, including rhizospheric actinobacteria (Streptomyces and Amycolatopsis spp.)[1], the fungal species Ceratocystis fimbriata[2], and avian uropygial gland symbionts (Pseudomonas and Staphylococcus)[3]. Functionally, C14 ketones exhibit targeted antibacterial effects against Bacillus species and robust antifungal activity against phytopathogens like Colletotrichum musae and Fusarium oxysporum[1][2][4].

Mechanistic Origins: Biosynthesis of Microbial Methyl Ketones

To harness C14 ketones for drug development or agronomics, one must understand their metabolic origins. Aliphatic methyl ketones are primarily derived from the incomplete β -oxidation of fatty acids[5][6].

During lipid catabolism, long-chain fatty acids (e.g., palmitic acid, C16) are activated to acyl-CoAs and enter the β -oxidation cycle. When the cycle is prematurely truncated by specific thioesterases, a β -ketoacyl-CoA intermediate is hydrolyzed, releasing a free β -keto acid. This unstable intermediate subsequently undergoes spontaneous or enzymatic decarboxylation, losing CO2​ to yield a methyl ketone with one less carbon atom than the parent β -keto acid[6]. Thus, a C15 β -keto acid precursor directly yields 2-tetradecanone (C14).

Biosynthesis A Long-Chain Fatty Acids (e.g., C16 Palmitic Acid) B Acyl-CoA Synthetase & β-Oxidation Cycle A->B Activation & Oxidation C β-Ketoacyl-CoA (C15 Intermediate) B->C Chain Shortening D Thioesterase Cleavage C->D Hydrolysis E β-Keto Acid (C15) D->E CoA Release F Decarboxylation (-CO2) (Spontaneous/Enzymatic) E->F Decarboxylation G 2-Tetradecanone (C14 Aliphatic Ketone) F->G Final Product

Biosynthetic pathway of C14 aliphatic methyl ketones via incomplete β-oxidation.

Analytical Architecture: High-Fidelity Identification

The identification of C14 ketones requires a specialized analytical approach because their semi-volatile nature makes them prone to condensation and loss during traditional solvent extraction. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard[1][7].

Causality Behind Experimental Choices:
  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is mandatory. The triple-phase coating provides a gradient of pore sizes and polarities, ensuring the simultaneous capture of highly volatile short-chain compounds and semi-volatile, lipophilic C14 ketones.

  • Equilibration Temperature: Maintained at 40°C–60°C. Lower temperatures fail to volatilize C14 compounds into the headspace, while higher temperatures risk thermally degrading heat-labile co-metabolites or altering the native microbial metabolic profile[7].

AnalyticalWorkflow N1 Microbial Cultivation (Standardized Media, 28°C) N2 Headspace Equilibration (Sealed Vial, 50°C, 15 min) N1->N2 N3 HS-SPME Extraction (DVB/CAR/PDMS, 30 min) N2->N3 N4 Thermal Desorption (GC Inlet, 250°C, 3 min) N3->N4 N5 GC Separation (HP-5MS Column, Temp Gradient) N4->N5 N6 Electron Ionization (EI) (70 eV, 250°C) N5->N6 N7 Mass Spectrometry (Quadrupole, m/z 35-350) N6->N7 N8 Deconvolution & ID (NIST Library & Kovats RI) N7->N8

Self-validating HS-SPME-GC-MS analytical workflow for mVOC profiling.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation steps (Retention Index calibration and internal standards) to eliminate false positives in mass spectral library matching.

Phase 1: Cultivation and Headspace Generation
  • Inoculation: Inoculate the target microbial strain (e.g., Streptomyces sp.) into 20 mL sterile headspace vials containing 5 mL of optimized agar medium (e.g., Tryptic Soy Agar or ISP2).

  • Internal Standard Addition: Spike the agar with 10 µL of an internal standard solution (e.g., 2-octanol or cyclodecane at 10 µg/mL) prior to sealing. Purpose: Normalizes SPME fiber efficiency and MS detector drift.

  • Incubation: Seal vials with PTFE/silicone septa and aluminum crimp caps. Incubate at 28°C for 5–7 days to allow for secondary metabolite accumulation[1].

Phase 2: HS-SPME Extraction
  • Equilibration: Transfer vials to an autosampler agitator. Incubate at 50°C for 15 minutes at 250 rpm to drive C14 ketones into the headspace phase.

  • Extraction: Expose the pre-conditioned DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes.

Phase 3: GC-MS Acquisition
  • Desorption: Insert the fiber into the GC injection port (splitless mode, 250°C) for 3 minutes.

  • Chromatography: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40°C for 3 min ramp at 5°C/min to 250°C hold for 5 min. (The slow ramp ensures baseline resolution of homologous aliphatic series).

  • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35–350.

Phase 4: Data Validation (The E-E-A-T Imperative)

Relying solely on MS library matches (e.g., NIST) is insufficient for aliphatic isomers. You must validate using Kovats Retention Indices (RI).

  • Run a C8–C20 n-alkane standard mixture under identical GC conditions.

  • Calculate the experimental RI for the putative 2-tetradecanone peak.

  • Cross-reference the experimental RI with literature values (Expected RI for 2-tetradecanone on an HP-5MS column is approximately 1590–1600). A match ( Δ RI < 10) confirms the identification.

Quantitative Profiling and Bioactivity Data

The structural characteristics and fragmentation patterns of C14 ketones are highly conserved. Table 1 summarizes the analytical markers necessary for definitive identification, while Table 2 outlines the biological activities associated with 2-tetradecanone across different microbial producers.

Table 1: Analytical Parameters for C14 Aliphatic Ketone Identification
Compound NameMolecular FormulaExact MassKovats RI (Non-Polar)Primary MS Fragments (m/z)Diagnostic Fragment Origin
2-Tetradecanone C14​H28​O 212.2140~159543 (Base), 58, 71, 212 ( M+ )m/z 58: McLafferty rearrangement
3-Tetradecanone C14​H28​O 212.2140~158057 (Base), 72, 212 ( M+ )m/z 72: McLafferty rearrangement
Table 2: Microbial Sources and Bioactivity of 2-Tetradecanone
Microbial SourceKingdomEcological NicheTarget Organism (Inhibition)Reference
Streptomyces scabieiBacteriaSoil / Plant PathogenBacillus species (Antibacterial)[4]
Amycolatopsis sp.BacteriaCaatinga RhizosphereColletotrichum musae (Antifungal)[1]
Ceratocystis fimbriataFungiPlant Pathogen / Bio-sourceMonilinia fructicola, B. cinerea[2]
Pseudomonas sp.BacteriaAvian Uropygial GlandUnknown (Chemical signaling cue)[3]

Strategic Implications for Drug Development

The identification of C14 aliphatic ketones like 2-tetradecanone opens novel avenues in bioprospecting. Because these molecules exert antimicrobial effects in the vapor phase, they bypass traditional liquid-phase resistance mechanisms (e.g., efflux pumps that require aqueous solvation). For drug development professionals, C14 ketones represent a highly viable structural scaffold for designing volatile antibiotics or bio-fumigants for agricultural protection[1][2]. Furthermore, understanding the thioesterase-driven biosynthetic pathways allows for the metabolic engineering of industrial strains to overproduce these high-value volatile ketones.

References

  • The antifungal and other bioactive properties of the volatilome of Streptomyces scabiei bioRxiv[Link]

  • Biologically Active Volatile Organic Compounds (VOCs) Produced by Rhizospheric Actinobacteria Strains Inhibit the Growth of the Phytopathogen Colletotrichum musae SciELO Brazil (J. Braz. Chem. Soc.)[Link]

  • Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby National Center for Biotechnology Information (PMC)[Link]

  • Learning about microbial language: possible interactions mediated by microbial volatile organic compounds (VOCs) and relevance to understanding Malassezia spp. metabolism National Center for Biotechnology Information (PMC)[Link]

  • Experimental evidence that symbiotic bacteria produce chemical cues in a songbird Journal of Experimental Biology[Link]

  • Volatile Compounds of Bacterial Origin: Structure, Biosynthesis, and Biological Activity ResearchGate (Microbiology)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Novel Pathway to Alkyl Polyglycoside Surfactants Utilizing 4-Tetradecanone as a Precursor

For: Researchers, scientists, and drug development professionals exploring innovative and sustainable surfactant synthesis. Abstract Alkyl polyglycosides (APGs) are a class of non-ionic surfactants prized for their excel...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals exploring innovative and sustainable surfactant synthesis.

Abstract

Alkyl polyglycosides (APGs) are a class of non-ionic surfactants prized for their excellent biodegradability, low toxicity, and derivation from renewable resources.[1][2] Traditionally synthesized via the Fischer glycosylation of fatty alcohols and sugars, this application note details a novel, two-step synthetic pathway that utilizes 4-tetradecanone, a long-chain ketone, as a starting precursor. This method expands the repertoire of hydrophobic feedstocks for APG synthesis, offering researchers a versatile approach for creating specialized surfactants. The protocol first outlines the efficient reduction of 4-tetradecanone to 4-tetradecanol, which then serves as the lipophilic component in a subsequent acid-catalyzed Fischer glycosylation with D-glucose. This guide provides detailed methodologies, discusses the causality behind experimental choices, and presents a framework for the characterization of the final APG product.

Introduction: Expanding the Precursor Landscape for APG Synthesis

The global demand for green, high-performance surfactants has driven extensive research into alkyl polyglycosides (APGs).[3] These surfactants, composed of a hydrophilic sugar head group and a hydrophobic alkyl tail, find widespread application in cosmetics, detergents, and pharmaceuticals due to their mildness and environmental compatibility.[1][4] The cornerstone of industrial APG production is the Fischer glycosylation reaction, a direct acid-catalyzed condensation of a fatty alcohol with a sugar, typically glucose.[5][6]

While the traditional Fischer synthesis is well-established, innovation in APG synthesis can be achieved by diversifying the range of suitable hydrophobic precursors. This application note presents a scientifically robust, two-stage approach that employs 4-tetradecanone, a readily available long-chain ketone, as a novel starting material. The conversion of 4-tetradecanone to 4-tetradecanol, a secondary fatty alcohol, which is then subjected to Fischer glycosylation, opens up new avenues for synthesizing APGs with unique structural features and potentially altered performance characteristics. This methodology is particularly relevant for researchers seeking to explore structure-activity relationships in surfactant design and to utilize alternative, non-traditional feedstocks.

Materials and Reagents

Material/Reagent Grade Supplier Notes
4-Tetradecanone≥98%Major Chemical Supplier
Sodium borohydride (NaBH₄)≥98%Major Chemical Supplier
Methanol (MeOH)Anhydrous, ≥99.8%Major Chemical Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Major Chemical Supplier
D-(+)-GlucoseAnhydrous, ≥99%Major Chemical Supplier
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98.5%Major Chemical SupplierCatalyst
Sodium hydroxide (NaOH)Pellets, ≥97%Major Chemical SupplierFor neutralization
Diethyl etherACS gradeMajor Chemical SupplierFor extraction
Anhydrous magnesium sulfate (MgSO₄)GranularMajor Chemical SupplierDrying agent
Deionized waterHigh purityIn-house

Experimental Protocols

This synthesis is a two-part process. The first part details the reduction of 4-tetradecanone to 4-tetradecanol. The second part describes the Fischer glycosylation of the resulting 4-tetradecanol with D-glucose.

Part 1: Reduction of 4-Tetradecanone to 4-Tetradecanol

This step converts the ketone into the corresponding secondary alcohol, which is the necessary precursor for the subsequent glycosylation reaction. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.6 g (0.05 mol) of 4-tetradecanone in 100 mL of methanol.[7][8]

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 1.9 g (0.05 mol) of sodium borohydride to the stirred solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-tetradecanol as a waxy solid. The product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Fischer Glycosylation of 4-Tetradecanol with D-Glucose

This is the core step where the hydrophobic tail (4-tetradecanol) is attached to the hydrophilic sugar head (D-glucose) to form the alkyl polyglycoside. The reaction is catalyzed by p-toluenesulfonic acid.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a vacuum distillation setup, add 9.0 g (0.05 mol) of anhydrous D-glucose and 21.4 g (0.1 mol) of 4-tetradecanol. A 2:1 molar ratio of alcohol to glucose is used to drive the reaction towards product formation.

  • Catalyst Addition: Add 0.19 g (1 mol%) of p-toluenesulfonic acid monohydrate to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 110-120 °C under reduced pressure (e.g., 20-30 mmHg). Continuous stirring is crucial to ensure a homogenous reaction mixture. Water formed during the reaction should be continuously removed by distillation.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the disappearance of glucose. The reaction is typically complete within 4-6 hours.

  • Neutralization: Cool the reaction mixture to 80-90 °C and neutralize the acid catalyst by adding a stoichiometric amount of 30% aqueous sodium hydroxide solution until the pH is between 7 and 8.

  • Purification: The crude product is a mixture of the desired APG, unreacted fatty alcohol, and residual sugars. The excess fatty alcohol can be removed by vacuum distillation. The resulting solid can be further purified by washing with a non-polar solvent like hexane to remove any remaining fatty alcohol, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the alkyl polyglycoside.

Visualization of the Synthetic Pathway and Workflow

G cluster_0 Part 1: Reduction cluster_1 Part 2: Fischer Glycosylation 4-Tetradecanone 4-Tetradecanone 4-Tetradecanol 4-Tetradecanol 4-Tetradecanone->4-Tetradecanol Reduction Sodium Borohydride\nMethanol Sodium Borohydride Methanol Sodium Borohydride\nMethanol->4-Tetradecanone Alkyl Polyglycoside Alkyl Polyglycoside 4-Tetradecanol->Alkyl Polyglycoside Glycosylation D-Glucose D-Glucose D-Glucose->Alkyl Polyglycoside p-TsOH (catalyst)\nHeat, Vacuum p-TsOH (catalyst) Heat, Vacuum p-TsOH (catalyst)\nHeat, Vacuum->4-Tetradecanol

Caption: Synthetic pathway from 4-tetradecanone to Alkyl Polyglycoside.

G start Start reduction Reduction of 4-Tetradecanone start->reduction glycosylation Fischer Glycosylation reduction->glycosylation 4-Tetradecanol neutralization Neutralization glycosylation->neutralization purification Purification neutralization->purification characterization Characterization purification->characterization end End Product: Alkyl Polyglycoside characterization->end

Caption: Experimental workflow for the synthesis of APG from 4-tetradecanone.

Results and Discussion: Causality Behind Experimental Choices

The successful synthesis of an alkyl polyglycoside from 4-tetradecanone hinges on the careful execution of the two primary steps.

  • Reduction of 4-Tetradecanone: The choice of sodium borohydride as the reducing agent is deliberate. It is a mild and selective reagent that efficiently reduces ketones to alcohols without affecting other potentially sensitive functional groups. The use of methanol as a solvent is advantageous due to its ability to dissolve both the ketone and the borohydride, facilitating a homogenous reaction. The reaction is performed at a low temperature initially to control the rate of reaction and minimize side reactions.

  • Fischer Glycosylation: The Fischer glycosylation is an equilibrium-driven reaction.[5] To favor the formation of the glycoside, an excess of the fatty alcohol is used, and the water produced during the reaction is continuously removed under vacuum. The reaction temperature is maintained between 110-120 °C to ensure a reasonable reaction rate without causing significant degradation of the sugar.[9] p-Toluenesulfonic acid is an effective and commonly used acid catalyst for this transformation.[10] Neutralization of the catalyst is a critical step to prevent hydrolysis of the newly formed glycosidic bond during workup and storage.

Expected Product Characteristics:

The final product is expected to be a mixture of alkyl polyglycosides with varying degrees of polymerization (DP), meaning the number of glucose units attached to the alkyl chain. The average DP can be influenced by the molar ratio of alcohol to glucose and the reaction conditions. The structure and purity of the synthesized APG can be confirmed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups such as hydroxyl (-OH), alkyl (C-H), and ether (C-O-C) linkages characteristic of an APG.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the APG, including the anomeric configuration (α or β) of the glycosidic bond and the average degree of polymerization.

  • Mass Spectrometry (MS): To determine the molecular weight distribution of the APG oligomers.

Troubleshooting

Problem Possible Cause Solution
Low yield of 4-tetradecanol Incomplete reaction; decomposition of NaBH₄.Ensure anhydrous conditions. Add NaBH₄ slowly and in portions. Increase reaction time.
Incomplete glycosylation reaction Insufficient catalyst; inefficient water removal; low reaction temperature.Check the activity of the catalyst. Ensure a good vacuum is maintained. Increase the reaction temperature slightly (not exceeding 125 °C to avoid charring).
Darkening of the reaction mixture during glycosylation Caramelization of glucose at high temperatures.Maintain the reaction temperature within the recommended range. Ensure efficient stirring to prevent localized overheating.
Difficulty in purifying the final APG product Incomplete removal of unreacted fatty alcohol.Optimize the vacuum distillation step to remove more of the unreacted alcohol. Perform multiple washes with a non-polar solvent.

Conclusion

This application note provides a detailed protocol for a novel, two-step synthesis of alkyl polyglycoside surfactants using 4-tetradecanone as a precursor. By first reducing the ketone to the corresponding secondary alcohol and then performing a Fischer glycosylation, this method expands the scope of raw materials for APG synthesis. This approach offers a valuable tool for researchers in surfactant science and drug development to create novel APGs with potentially unique properties. The provided protocols and insights into the experimental rationale are intended to serve as a robust starting point for further innovation in the field of green and sustainable surfactants.

References

  • ACS Publications. (2023, March 6). Toward Sustainable Production of Sugar-Based Alkyl Polyglycoside Surfactant A Comprehensive Review on Synthesis Route and Downstream Processing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review on the synthesis of bio-based surfactants using green chemistry principles. Retrieved from [Link]

  • Synthesis of Alkyl Polyglycoside Surfactants from Tert-butyl Glycosides and Fatty Acids. (n.d.). Retrieved from [Link]

  • DergiPark. (2022, February 8). Synthesis of Some Alkyl Polyglycosides. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 1). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. Retrieved from [Link]

  • NextSDS. (n.d.). 4-TETRADECANONE — Chemical Substance Information. Retrieved from [Link]

  • Application of Non Ionic Surfactant – Alkylpolyglucoside as Chemical Flooding. (n.d.). Retrieved from [Link]

  • ResearchGate. (2022, February 8). (PDF) Synthesis of Some Alkyl Polyglycosides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 1). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. Retrieved from [Link]

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  • Cheméo. (n.d.). Chemical Properties of 4-Tetradecanol (CAS 1653-33-4). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of alkyl polyglycosides using SO3H-functionalized ionic liquids as catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. Retrieved from [Link]

  • YouTube. (2022, June 16). Synthesis of ​Alkyl polyglycosides (APG). Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 5). Preparation of ketonyl C-glycosides from designed glycosyl sulfides and styrenes by a radical pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). Visualization of Fischer glycosylation with d-glucose and longer bromoalcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel cleavage of reductively aminated glycan-tags by N-bromosuccinimide to regenerate free, reducing glycans. Retrieved from [Link]

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Application

GC-MS analytical protocols for detecting 4-tetradecanone in biological samples

An Application Guide for the Quantitative Analysis of 4-Tetradecanone in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS) Authored by: A Senior Application Scientist Abstract This comprehensive guide de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Quantitative Analysis of 4-Tetradecanone in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the analytical protocols for the detection and quantification of 4-tetradecanone (C₁₄H₂₈O), a long-chain aliphatic ketone, in various biological matrices. As the field of metabolomics advances, the identification of novel biomarkers for disease diagnosis and progression is paramount.[1][2][3] 4-Tetradecanone has emerged as a potential volatile organic compound (VOC) biomarker in specific pathological states. Gas Chromatography-Mass Spectrometry (GC-MS) offers the necessary sensitivity and selectivity for reliably measuring such compounds in complex biological samples like plasma, urine, and exhaled breath.[4][5] This document provides a foundational methodology, from sample collection and preparation through to instrumental analysis and data interpretation, intended for researchers, clinicians, and professionals in drug development.

Introduction to 4-Tetradecanone and its Analytical Challenges

4-Tetradecanone is a 14-carbon ketone. Its relatively low volatility and nonpolar nature present specific challenges for analysis in aqueous biological matrices. Direct injection of biological samples into a GC-MS system is not feasible due to the presence of non-volatile components (salts, proteins) that can contaminate the system and degrade chromatographic performance.[6][7] Therefore, robust sample preparation, including extraction and often derivatization, is a critical prerequisite for accurate analysis.[5][8]

The choice of biological matrix—be it blood plasma, urine, or exhaled breath—fundamentally dictates the optimal sample preparation strategy.

  • Blood (Plasma/Serum): Provides a systemic snapshot of metabolic processes. Analysis requires protein precipitation followed by extraction of the analyte from the complex matrix.[5][8]

  • Urine: A non-invasive sample type that reflects metabolic waste products. Sample preparation often involves liquid-liquid or solid-phase extraction to isolate compounds of interest.[1][9][10]

  • Exhaled Breath: Offers a completely non-invasive approach for analyzing volatile organic compounds (VOCs).[11][12] It requires highly sensitive preconcentration techniques like Solid-Phase Microextraction (SPME).[13][14][15]

Chemical Properties of 4-Tetradecanone

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust GC-MS method.[16]

PropertyValueSource
Chemical Formula C₁₄H₂₈O[17][18]
Molecular Weight 212.37 g/mol [17][18]
Monoisotopic Mass 212.214016 u[17][18]
Boiling Point ~294.6 °C (Predicted)
Structure

Analytical Workflow: A Conceptual Overview

The successful analysis of 4-tetradecanone is contingent on a meticulously executed workflow. Each step is designed to isolate the analyte, enhance its detectability, and ensure the accuracy and reproducibility of the results.

GCMS_Workflow cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_post Post-Analytical Sample Biological Sample (Plasma, Urine, Breath) Spike Spike with Internal Standard Sample->Spike Collection & Handling Extract Extraction (LLE / SPME) Spike->Extract Deriv Derivatization (Optional but Recommended) Extract->Deriv GC GC Separation Deriv->GC Injection MS MS Detection GC->MS Ionization & Fragmentation Data Data Processing (Deconvolution, Integration) MS->Data Quant Quantification & Reporting Data->Quant

Caption: High-level workflow for GC-MS analysis of 4-tetradecanone.

Detailed Protocols

This section provides step-by-step methodologies for different biological samples. The selection of a protocol should be guided by the research question and the available sample type.

Protocol 1: Analysis in Human Plasma/Serum

This protocol is optimized for detecting systemic levels of 4-tetradecanone. It employs a protein precipitation step followed by liquid-liquid extraction (LLE) and derivatization.

Rationale: Plasma is a protein-rich matrix. Direct extraction can lead to emulsions and poor recovery. An initial protein precipitation with a solvent like acetonitrile or methanol efficiently removes most proteins. Subsequent LLE with a non-polar solvent like hexane isolates lipids and other non-polar compounds, including 4-tetradecanone, from the aqueous phase.[5][8]

Materials:

  • Plasma/Serum sample

  • Internal Standard (IS) solution (e.g., 2-dodecanone or an isotopically labeled 4-tetradecanone)

  • Acetonitrile (ACN), ice-cold

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples on ice to prevent degradation of metabolites.

  • Aliquoting: Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS solution to the plasma. Vortex briefly. The IS is crucial for correcting variations in extraction efficiency and instrument response.[19]

  • Protein Precipitation: Add 800 µL of ice-cold ACN. Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new glass tube.

  • Liquid-Liquid Extraction: Add 1 mL of hexane to the supernatant. Vortex for 2 minutes. Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Solvent Collection: Transfer the upper hexane layer to a clean glass tube. Repeat the extraction (steps 7-8) one more time and combine the hexane layers.

  • Drying: Evaporate the pooled hexane extract to complete dryness under a gentle stream of nitrogen at 30°C.

  • Derivatization:

    • Methoximation: Add 20 µL of MeOx solution to the dried extract. Vortex and incubate at 60°C for 60 minutes. This step protects the ketone group and prevents tautomerization.[20][21]

    • Silylation: Add 30 µL of MSTFA + 1% TMCS. Vortex and incubate at 60°C for 30 minutes. This step increases the volatility of any other active hydrogen-containing compounds.[20][22]

  • Final Transfer: After cooling, transfer the derivatized sample to a 2 mL GC vial with a micro-insert for analysis.

Protocol 2: Analysis in Urine

This protocol utilizes Solid-Phase Microextraction (SPME), a solvent-free technique ideal for extracting volatile and semi-volatile compounds from a liquid or gas phase.[13][14]

Rationale: Headspace-SPME (HS-SPME) is chosen for its simplicity, speed, and sensitivity. By heating the sample, volatile analytes like 4-tetradecanone partition into the headspace above the liquid, where they are adsorbed onto the SPME fiber. This pre-concentrates the analyte, significantly enhancing detection limits.[1] The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical for efficiently trapping a broad range of VOCs.[15]

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Sodium Chloride (NaCl)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME Fiber Assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Procedure:

  • Sample Preparation: Pipette 5 mL of urine into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of the IS solution.

  • Matrix Modification: Add 1.5 g of NaCl. The addition of salt increases the ionic strength of the solution, which decreases the solubility of organic compounds and promotes their partitioning into the headspace (the "salting-out" effect).

  • Incubation: Seal the vial and place it in a heating block or autosampler incubator at 60°C for 15 minutes to allow the sample to equilibrate.

  • Extraction: Expose the SPME fiber to the headspace above the urine sample for 30 minutes at 60°C with agitation.

  • Desorption: Immediately after extraction, withdraw the fiber and insert it into the GC inlet heated to 250°C. Desorb for 5 minutes in splitless mode to transfer the analytes to the GC column.

Derivatization Chemistry

Derivatization is a key step to improve the chromatographic behavior of ketones. The two-step process of methoximation followed by silylation is highly effective.[4][21][23]

Derivatization_Reaction cluster_ketone 4-Tetradecanone cluster_reagents Reagents cluster_products Products ketone R-C(=O)-R' oxime R-C(=N-OCH₃)-R' (Methoxime Derivative) ketone->oxime + MeOx (Protects keto group) meox Methoxyamine HCl (MeOx) mstfa MSTFA silylated (If other active hydrogens exist) R''-O-Si(CH₃)₃ (TMS Ether) oxime->silylated + MSTFA (Increases volatility)

Caption: Two-step derivatization workflow for ketone analysis.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrument and column used.[4][16]

ParameterSettingRationale
GC System Agilent 7890B or equivalentA standard, reliable gas chromatograph.
Injector Split/Splitless
Injector Temp250°CEnsures rapid volatilization of the sample without thermal degradation.
Injection ModeSplitless (for 1-2 min)Maximizes transfer of the analyte to the column for trace-level analysis.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column suitable for separating a wide range of compounds, including long-chain ketones.
Oven Program Initial: 80°C, hold 2 minHolds at a low temperature to focus analytes at the head of the column.
Ramp 1: 10°C/min to 200°CA moderate ramp to separate compounds based on boiling point.
Ramp 2: 20°C/min to 300°C, hold 5 minA faster ramp to elute higher-boiling compounds, followed by a hold to ensure the column is clean.
MS System Agilent 5977B or equivalentA sensitive and robust mass selective detector.
MS Source Temp230°CStandard temperature to promote ionization while minimizing thermal degradation in the source.
MS Quad Temp150°CStandard temperature to maintain mass accuracy.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Solvent Delay5 minutesPrevents the high-intensity solvent peak from damaging the detector filament.
Acquisition Mode Full Scan (m/z 50-550) & SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) is used for quantification, offering superior sensitivity.[19]

Data Analysis and Quantification

Identification

The identification of 4-tetradecanone is based on two criteria:

  • Retention Time (RT): The RT of the peak in the sample must match that of an authentic standard analyzed under the same conditions.

  • Mass Spectrum: The EI mass spectrum of the sample peak must match the reference spectrum from a library (e.g., NIST) or a pure standard.

Expected Mass Fragments

For quantification using Selected Ion Monitoring (SIM), specific ions are monitored to increase sensitivity and selectivity. Based on typical ketone fragmentation patterns (alpha-cleavage), the following ions are expected for 4-tetradecanone.

Ion (m/z)DescriptionRole
71 [CH₃CH₂CH₂CO]⁺Quantifier Ion (Typically one of the most abundant and specific ions)
58 [CH₃C(OH)=CH₂]⁺ (McLafferty Rearrangement)Qualifier Ion
99 [M - C₈H₁₇]⁺Qualifier Ion
212 [M]⁺Molecular Ion (May be low abundance or absent)

Note: The mass spectrum for the derivatized form will be different and must be determined by analyzing a derivatized standard.

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by analyzing standards of known concentrations containing a fixed amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of 4-tetradecanone in unknown samples is then calculated from this curve.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method must be validated.[24] Key validation parameters include:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.

  • Precision: The closeness of agreement between a series of measurements (expressed as %RSD).

  • Accuracy: The closeness of the measured value to the true value (expressed as % recovery).

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effects: The influence of co-eluting compounds from the matrix on the ionization of the analyte.[6] This can be assessed by comparing the response of an analyte in a pure solvent versus a matrix extract.

Conclusion

This application note provides a comprehensive framework for the robust and sensitive analysis of 4-tetradecanone in various biological samples using GC-MS. The detailed protocols for plasma and urine, utilizing LLE and SPME respectively, offer tailored solutions for different research needs. By explaining the causality behind each step—from sample preparation to instrumental settings—this guide equips researchers to successfully implement and adapt these methods. Proper method validation is essential to ensure that the data generated is accurate, reliable, and fit for purpose in a clinical or research setting.

References

  • Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine . PubMed. [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine . J-Stage. [Link]

  • Solid-Phase Microextraction for the Analysis of Human Breath . Analytical Chemistry. [Link]

  • Determination of volatile organic compounds in exhaled breath of patients with lung cancer using solid phase microextraction and gas chromatography mass spectrometry . PubMed. [Link]

  • Sampling and analysis of volatile organic compounds in bovine breath by solid-phase microextraction and gas chromatography-mass spectrometry . PubMed. [Link]

  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine . PMC. [Link]

  • Biomarker Assay Validation by Mass Spectrometry . AAPS J. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation . Bibel lab update. [Link]

  • Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry . ResearchGate. [Link]

  • 4-Tetradecanone . NIST WebBook. [Link]

  • Derivatization in Mass Spectrometry . Spectroscopy Online. [Link]

  • Derivatization . Chemistry LibreTexts. [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy . PMC. [Link]

  • Metabolite Identification in Blood Plasma Using GC/MS and the Agilent Fiehn GC/MS Metabolomics RTL Library . Agilent. [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry . PubMed. [Link]

  • GC-MS Techniques Investigating Potential Biomarkers of Dying in the Last Weeks with Lung Cancer . PMC. [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry . ResearchGate. [Link]

  • GC-MS for Biomarker Discovery . AZoLifeSciences. [Link]

  • Impact of GC-MS in Analysis of Cancer Biomarkers . Medicon Publications. [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling . PMC. [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy . ResearchGate. [Link]

  • Defining Blood Plasma and Serum Metabolome by GC-MS . PMC. [Link]

  • Green liquid-liquid microextraction for quantification of ketamine and metabolites in human urine by gas chromatography-mass spectrometry . PubMed. [Link]

  • Defining Blood Plasma and Serum Metabolome by GC-MS . Encyclopedia.pub. [Link]

  • Optimising a urinary extraction method for non-targeted GC–MS metabolomics . PMC. [Link]

  • Gas chromatography-isotope dilution mass spectrometry preceded by liquid-liquid extraction and chemical derivatization for the determination of ketamine and norketamine in urine . PubMed. [Link]

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  • Assessment of GC-MS in Detecting Changes in the Levels of Metabolites Using a Spike-in Experiment in Human Plasma . Hilaris Publisher. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Oxidation of Tetradecane to 4-Tetradecanone

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals tackling one of the most notoriously difficult transformations in synthetic chemistry: the re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals tackling one of the most notoriously difficult transformations in synthetic chemistry: the regioselective functionalization of unactivated, deep-internal C-H bonds in linear alkanes.

Knowledge Base: The C4 Regioselectivity Challenge

The Core Problem: Tetradecane is a linear C14 alkane. The bond dissociation energies (BDEs) of its secondary C-H bonds (from C2 to C13) are nearly identical (approximately 98 kcal/mol). Traditional transition metal oxidation catalysts rely on steric hindrance to differentiate target sites. While bulky ligands can successfully block the terminal (C1) and near-terminal (C2, C3) positions, they fail to differentiate the deep internal methylenes (C4 through C7), resulting in a statistical mixture of ketone isomers1[1].

The Solution: To break statistical probability and target the C4 position specifically, researchers must abandon simple steric repulsion and utilize either supramolecular encapsulation (leveraging the solvophobic effect) 2[2] or biocatalytic active-site direction 3[3].

G A Tetradecane C-H Oxidation B Supramolecular Mn (Solvophobic Binding) A->B Host-Guest Encapsulation C Biocatalytic Pathway (Penicillium sp.) A->C Enzymatic Active Site D Traditional Non-Heme (Steric Bulking) A->D Steric Differentiation E High C4 Selectivity (60-71%) B->E F Subterminal Oxidation (C2, C4 enriched) C->F G Statistical Mixture (C2-C7 Ketones) D->G

Logical relationship of regioselectivity control mechanisms in tetradecane oxidation.

Troubleshooting Guides & FAQs

Q1: I am using a standard bioinspired non-heme iron catalyst (e.g., Fe-PDP), but I'm getting a statistical mixture of 2-, 3-, 4-, 5-, 6-, and 7-tetradecanones. How do I shift selectivity specifically to the C4 position? A1: Fe-PDP relies on steric repulsion, which cannot distinguish between the deep internal C-H bonds of a C14 chain 1[1]. Corrective Action: Switch to a macrocyclic supramolecular manganese catalyst . By conducting the reaction in a fluorinated solvent like 2,2,2-trifluoroethanol (TFE), the solvophobic effect forces the hydrophobic tetradecane chain to fold into the catalyst's cavity. The macrocycle's geometry specifically exposes the C4 position to the Mn-oxo reactive center, boosting C4 selectivity to 60–71% 2[2].

Q2: My whole-cell biocatalytic oxidation using Penicillium sp. produces 4-tetradecanone, but the conversion rate is extremely low (<5%). What is causing this? A2: Penicillium species naturally perform subterminal oxidation on long-chain alkanes3[3]. However, linear alkanes like tetradecane are highly hydrophobic and form an impermeable layer on aqueous media, leading to poor bioavailability and phase toxicity. Corrective Action: Implement a biphasic system or use carrier solvents. Adding a biocompatible surfactant (e.g., 0.1% Tween 80) or using a two-phase system with squalene acts as a substrate reservoir. This reduces immediate cellular toxicity while maintaining a steady supply of tetradecane to the fungal enzymes, mimicking strategies used in scalable biocatalytic oxyfunctionalizations 4[4].

Q3: During the supramolecular Mn-catalyzed oxidation, I am seeing significant over-oxidation to diones and chain cleavage products. How can I prevent this? A3: Over-oxidation occurs when the local concentration of the terminal oxidant (H₂O₂) is too high, leading to the formation of long-lived carbon-centered radicals that escape the solvent cage and undergo secondary oxidations 2[2]. Corrective Action: Use a syringe pump to deliver H₂O₂ slowly over 1 to 2 hours, and ensure the reaction is strictly maintained at 0°C. This maintains a low steady-state concentration of the active Mn-oxo species, ensuring the initial 4-tetradecanone product is outcompeted by the massive excess of unreacted tetradecane for the catalyst cavity.

Quantitative Data Summary

MethodologyCatalyst / SystemSolvent / MediaC4 Selectivity (%)Typical Yield (%)Primary Limitation
Supramolecular Catalysis Macrocyclic Mn ComplexTFE (Fluorinated)60 - 71%50 - 65%Requires specialized macrocyclic ligand synthesis
Biocatalysis (Whole-cell) Penicillium sp.Mineral Salts + Carrier>80% (among ketones)15 - 30%Low volumetric productivity, phase toxicity
Traditional Non-Heme Fe(PDP) / Mn(mcp)Acetonitrile / AcOH~15% (Statistical)>80%Cannot differentiate deep internal C-H bonds

Experimental Protocols

Protocol A: Supramolecular Mn-Catalyzed C4-Selective Oxidation

Mechanism of Action: Relies on the solvophobic effect to drive the alkane into a highly pre-organized macrocyclic cavity.

  • Substrate Preparation: Dissolve tetradecane (1.0 mmol) and the macrocyclic Mn catalyst (1 mol%) in 2,2,2-trifluoroethanol (TFE, 2.0 mL).

    • Causality: TFE is highly polar and fluorinated. It creates a hostile environment for the hydrophobic tetradecane, forcing it to bind inside the catalyst's hydrophobic pocket 2[2].

  • Oxidant Delivery: Cool the reaction vessel to 0°C. Using a programmable syringe pump, add H₂O₂ (1.2 mmol, 30% aq) dissolved in TFE (1.0 mL) dropwise over exactly 2 hours.

  • Quenching: Quench the reaction immediately with saturated aqueous Na₂S₂O₃ (2.0 mL) to neutralize any unreacted peroxide.

  • Self-Validation & Extraction:

    • Validation Step: Spike the crude mixture with a known concentration of dodecane (internal standard). Extract with dichloromethane (3 x 5 mL). Analyze via GC-FID. If the mass balance (recovered tetradecane + target ketones) falls below 95%, suspect volatile cleavage products due to poor temperature control or rapid oxidant addition.

Workflow S1 1. Substrate Prep Tetradecane + TFE S2 2. Catalyst Addition Macrocyclic Mn (1 mol%) S1->S2 S3 3. Oxidant Delivery H2O2 via Syringe Pump S2->S3 S4 4. Reaction 0°C, 2 hours S3->S4 S5 5. Validation GC-FID Mass Balance S4->S5

Step-by-step experimental workflow for supramolecular Mn-catalyzed C4-selective oxidation.

Protocol B: Biocatalytic Subterminal Oxidation using Penicillium sp.

Mechanism of Action: Enzymatic active sites specifically target the subterminal methylenes of the alkane chain.

  • Culture Preparation: Grow Penicillium sp. in a standard mineral-salts medium at 28°C on a rotary shaker until the exponential growth phase is reached 3[3].

  • Substrate Introduction: Add tetradecane (1% v/v) dissolved in a biocompatible carrier (e.g., squalene or 0.1% Tween 80).

    • Causality: Tetradecane alone forms an impermeable slick on the media, suffocating the fungi. The carrier ensures micro-droplet bioavailability, allowing the cytochrome P450 enzymes to access the substrate without causing phase toxicity4[4].

  • Biotransformation & Self-Validation: Incubate with high aeration (250 rpm) for 72 hours.

    • Validation Step: Pull 1 mL aliquots every 12 hours. Extract with diethyl ether and run TLC (hexane:ether:acetic acid 85:15:2) against an authentic 4-tetradecanone standard. This confirms the specific subterminal oxidation progress before committing to full-scale harvest 3[3].

  • Harvest: Lyse the mycelial mats, extract the aqueous phase with ether, and purify the resulting ketones via preparative TLC or silica gel column chromatography.

References

  • Source: PubMed / J Bacteriol. (1970)
  • Highly Enantioselective Oxidation of Nonactivated Aliphatic C–H Bonds with Hydrogen Peroxide Catalyzed by Manganese Complexes Source: PMC / NIH URL
  • Solvophobic Effect-Driven C4-Selective Oxidation of Alkyl Substrates by a Macrocyclic Supramolecular Catalyst Source: ChemRxiv URL
  • Scalable Biocatalytic C–H Oxyfunctionalization Reactions Source: PMC / NIH URL

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Optimization

Overcoming GC-MS co-elution of 4-tetradecanone and 5-tetradecanone isomers

Topic: Resolving Co-elution of 4-Tetradecanone and 5-Tetradecanone Isomers Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Mechanistic Context & Problem Identification Positional iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-elution of 4-Tetradecanone and 5-Tetradecanone Isomers Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Mechanistic Context & Problem Identification

Positional isomers of long-chain aliphatic ketones, such as 4-tetradecanone and 5-tetradecanone (Molecular Weight: 212.37 g/mol )[1], present a classic analytical challenge in gas chromatography-mass spectrometry (GC-MS). Because these compounds differ only in the position of the carbonyl group along the 14-carbon backbone, their physical properties—most notably their boiling points—are nearly identical. When analyzed using standard non-polar stationary phases, this physical similarity inevitably leads to peak co-elution, complicating identification and quantification in complex biological or chemical matrices.

This guide provides field-proven, self-validating methodologies to resolve this co-elution either chromatographically or spectrally.

Expert FAQs & Troubleshooting

Q1: Why do 4-tetradecanone and 5-tetradecanone co-elute on my standard DB-5 / HP-5 column? A: Standard non-polar columns (e.g., 5% diphenyl / 95% dimethylpolysiloxane) separate analytes primarily based on dispersion forces, which correlate directly with boiling point. Because 4-tetradecanone and 5-tetradecanone are positional isomers of the same aliphatic chain, their boiling points are virtually identical (~276 °C). The non-polar stationary phase cannot distinguish the subtle structural differences between the two, resulting in co-elution.

Q2: If I cannot change my GC column, how can I differentiate and quantify these isomers using Mass Spectrometry? A: You can resolve them spectrally by exploiting the McLafferty rearrangement , a highly predictable unimolecular gas-phase reaction that occurs during 70 eV Electron Ionization (EI)[2]. The mechanism requires a carbonyl group and a hydrogen atom on a gamma-carbon. The radical cation formed at the carbonyl oxygen abstracts the gamma-hydrogen via a six-membered cyclic transition state. This causes the cleavage of the alpha-beta carbon-carbon bond, expelling a neutral alkene and leaving a stable enol radical cation[3]. Because the carbonyl position dictates the lengths of the adjacent alkyl chains, the resulting fragment masses are highly specific:

  • 4-Tetradecanone (Propyl/Decyl chains): Cleavage on the decyl side loses 1-nonene (126 Da), yielding a primary diagnostic fragment at m/z 86 . Cleavage on the propyl side loses ethylene (28 Da), yielding a secondary fragment at m/z 184 .

  • 5-Tetradecanone (Butyl/Nonyl chains): Cleavage on the nonyl side loses 1-octene (112 Da), yielding a primary diagnostic fragment at m/z 100 [4]. Cleavage on the butyl side loses propene (42 Da), yielding a secondary fragment at m/z 170 .

By using Extracted Ion Chromatograms (EIC) for m/z 86 and m/z 100, you can mathematically deconvolve the co-eluting peak.

Q3: What chromatographic changes can physically resolve these peaks? A: To resolve them chromatographically, you must shift the separation mechanism from boiling point to dipole-dipole interactions. By switching to a highly polar stationary phase (e.g., polyethylene glycol / DB-WAX), the column interacts directly with the dipole of the carbonyl group. The steric environment around the C4 carbonyl differs slightly from the C5 carbonyl, altering its accessibility and interaction strength with the polar phase, thereby achieving baseline separation.

Quantitative Data Summaries

Table 1: Diagnostic EI-MS Fragment Ions via McLafferty Rearrangement

Isomer Alkyl Chains Primary McLafferty Ion (m/z) Neutral Loss (Primary) Secondary McLafferty Ion (m/z) Neutral Loss (Secondary)
4-Tetradecanone Propyl / Decyl 86 1-nonene (126 Da) 184 ethylene (28 Da)

| 5-Tetradecanone | Butyl / Nonyl | 100 | 1-octene (112 Da) | 170 | propene (42 Da) |

Table 2: Column Chemistry & Resolution Expectations | Column Phase | Polarity | Primary Separation Mechanism | Expected Resolution ( Rs​ ) | | :--- | :--- | :--- | :--- | | DB-5 / HP-5 | Non-polar | Boiling Point (Dispersion) | Co-elution ( Rs​ < 0.5) | | DB-1701 | Mid-polar | Dipole / Shape Selectivity | Partial ( Rs​ ~ 0.8 - 1.0) | | DB-WAX | Highly Polar | Dipole-Dipole Interaction | Baseline ( Rs​ > 1.5) |

Self-Validating Experimental Protocols

Protocol A: Spectral Deconvolution via Extracted Ion Chromatography (EIC)

Use this protocol when chromatographic changes are not feasible.

  • Acquisition: Acquire sample data in Full Scan mode (m/z 40 - 300) using standard 70 eV Electron Ionization (EI).

  • Identification: Locate the co-eluting peak at the expected retention time. Confirm the presence of the intact molecular ion at m/z 212.

  • Extraction (Isomer 1): Generate an Extracted Ion Chromatogram (EIC) specifically for m/z 86 . Integrate the area under this curve to quantify 4-tetradecanone.

  • Extraction (Isomer 2): Generate an EIC specifically for m/z 100 . Integrate the area under this curve to quantify 5-tetradecanone.

  • Self-Validation Step: To ensure the EIC peaks are not artifacts or background noise, verify the presence of the secondary confirmation ions. The apex of the m/z 86 peak must perfectly co-elute with a signal at m/z 184. The apex of the m/z 100 peak must perfectly co-elute with a signal at m/z 170.

Protocol B: Chromatographic Optimization

Use this protocol to achieve true physical separation prior to MS detection.

  • Hardware Swap: Install a high-polarity Polyethylene Glycol (PEG) column (e.g., 30m x 0.25mm x 0.25µm DB-WAX).

  • Initial Conditions: Set the initial GC oven temperature to 60 °C and hold for 1 minute to focus the analytes.

  • Ramp Optimization: Program a shallow temperature ramp of 2 °C/min through the critical elution zone (approximately 150 °C to 200 °C). A slower ramp maximizes the time analytes spend interacting with the polar stationary phase, exploiting the slight dipole differences.

  • Column Bake-out: Ramp to 240 °C (or the column's maximum isothermal limit) and hold for 5 minutes to clear heavy matrix components.

  • Self-Validation Step: Inject a 1:1 mixed standard of 4-tetradecanone and 5-tetradecanone. Calculate the chromatographic resolution ( Rs​ ). If Rs​ < 1.5, reduce the ramp rate in Step 3 to 1 °C/min until baseline resolution is achieved.

Pathway & Workflow Visualizations

McLafferty A Tetradecanone Isomers Co-eluting Peak (m/z 212) B 4-Tetradecanone (Propyl Decyl Ketone) A->B C 5-Tetradecanone (Butyl Nonyl Ketone) A->C D McLafferty (Decyl side) Loss of 1-nonene m/z 86 B->D E McLafferty (Propyl side) Loss of ethylene m/z 184 B->E F McLafferty (Nonyl side) Loss of 1-octene m/z 100 C->F G McLafferty (Butyl side) Loss of propene m/z 170 C->G

McLafferty rearrangement fragmentation pathways for tetradecanone isomers.

GCMS_Workflow Start Co-elution Detected (m/z 212) Decision Select Resolution Strategy Start->Decision Chrom Chromatographic Resolution Decision->Chrom MS Spectral Resolution (EIC) Decision->MS C1 Switch to DB-WAX Column Chrom->C1 M1 Acquire Full Scan EI-MS MS->M1 C2 Reduce Temp Ramp (1-2 °C/min) C1->C2 C3 Baseline Separation (Rs > 1.5) C2->C3 M2 Extract m/z 86 & m/z 100 M1->M2 M3 Integrate EIC Peaks M2->M3

Troubleshooting workflow for resolving GC-MS isomer co-elution.

References

  • tetradecan-5-one - NIST Chemistry WebBook National Institute of Standards and Technology (NIST) URL:[Link]

  • Mass Spectrometry of Some Common Functional Groups Chemistry LibreTexts URL:[Link]

  • Modification of Biobased Lipophilic Β-Diketone Juniper Publishers URL: [Link]

  • Gas Phase Ion Chemistry - Mass Spectrometry MS-Textbook URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Tetradecanone from Unreacted Alkanes

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing the notorious challenge of separating mid-to-long-chain aliphatic ketones...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing the notorious challenge of separating mid-to-long-chain aliphatic ketones from their parent alkanes. Specifically, we address the isolation of 4-tetradecanone from unreacted tetradecane following oxidation or alkylation workflows.

Executive Summary & Physicochemical Rationale

The fundamental difficulty in this separation lies in the thermodynamic properties of the two molecules. Tetradecane has a boiling point of 253.57 °C[1], while 4-tetradecanone boils at approximately 256 °C[2]. With a boiling point differential ( Δbp ) of less than 3 °C, standard and vacuum fractional distillation are practically useless due to co-distillation. Therefore, purification must bypass volatility and instead exploit differences in chemical reactivity or molecular dipole moments (polarity) .

Quantitative Data Comparison
Property4-TetradecanoneTetradecane
Molecular Formula C₁₄H₂₈OC₁₄H₃₀
Molecular Weight 212.37 g/mol 198.39 g/mol [1]
Boiling Point (760 mmHg) ~256 °C[2]253.57 °C[1]
Polarity Moderate (Carbonyl Dipole)Strictly Non-polar
Water Solubility InsolubleInsoluble (3.3x10⁻⁴ mg/L)[1]
Chemical Reactivity Electrophilic carbonyl carbonChemically inert[3]

Decision Matrix & Purification Workflow

Depending on your required scale and purity, you must choose between chemical derivatization (ideal for absolute purity) and adsorption chromatography (ideal for preparative scale-up).

G Start Crude Mixture (4-Tetradecanone + Tetradecane) Decision Select Purification Strategy Start->Decision Strategy1 Chemical Derivatization (Girard's Reagent T) Decision->Strategy1 High Purity Needed Strategy2 Adsorption Chromatography (Silica Gel) Decision->Strategy2 Large Scale / Prep Step1A Form Water-Soluble Hydrazone Strategy1->Step1A Step2A Load on Silica (Non-polar solvent) Strategy2->Step2A Step1B Extract Alkanes (Organic Phase) Step1A->Step1B Step1C Acid Hydrolysis (Recover Ketone) Step1B->Step1C Pure Pure 4-Tetradecanone Step1C->Pure Step2B Elute Alkanes (Hexane) Step2A->Step2B Step2C Elute Ketone (Hexane:EtOAc) Step2B->Step2C Step2C->Pure

Workflow for separating 4-tetradecanone from unreacted alkanes based on purity vs. scale.

Validated Experimental Protocols

Protocol A: Chemical Derivatization via Girard's Reagent T

Causality & Mechanism: Girard's Reagent T (trimethylacetohydrazide ammonium chloride) selectively reacts with the electrophilic carbonyl group of 4-tetradecanone to form a stable hydrazone[4]. Because the reagent contains a pre-charged quaternary ammonium group, the resulting ketone-hydrazone complex becomes highly polar and water-soluble[5]. Unreacted alkanes remain completely insoluble in water. This phase-tagging allows for simple liquid-liquid extraction. Once the alkane is removed, the aqueous phase is acidified to hydrolyze the hydrazone bond, regenerating the pure ketone.

Step-by-Step Methodology:

  • Derivatization: Dissolve the crude mixture (4-tetradecanone and tetradecane) in absolute ethanol. Add a 1.2x molar excess of Girard's Reagent T and 10% (v/v) glacial acetic acid (acting as an acid catalyst). Reflux the mixture under an inert atmosphere for 1.5 to 2 hours.

  • Phase Separation: Cool the reaction mixture to room temperature and pour it into ice water containing a slight excess of sodium carbonate to neutralize the acetic acid. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or hexane. The unreacted tetradecane partitions into the upper organic layer, while the charged ketone-hydrazone complex remains in the lower aqueous layer. Discard the organic layer (or save to recover the alkane).

  • Hydrolysis: Collect the aqueous layer and acidify it with 1 M HCl until the pH reaches ~2. Stir vigorously at room temperature for 2 hours (or apply gentle heating at 40 °C if the bulky C14 chain causes steric hindrance) to cleave the hydrazone bond and release the free 4-tetradecanone.

  • Recovery: Extract the cloudy aqueous layer with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield highly pure 4-tetradecanone.

Protocol B: Adsorption Chromatography (Silica Gel)

Causality & Mechanism: Tetradecane is chemically inert and strictly non-polar[3], meaning it lacks hydrogen-bonding capabilities and has zero affinity for the polar silanol (-OH) groups on the silica gel stationary phase. 4-Tetradecanone possesses a carbonyl dipole that hydrogen-bonds with the silica. By utilizing a step-gradient elution starting with a strictly non-polar mobile phase, the alkane elutes in the void volume, while the ketone is retained until the solvent polarity is increased[6].

Step-by-Step Methodology:

  • Column Packing: Slurry-pack a glass chromatography column with silica gel (230-400 mesh) using 100% hexane. Ensure a flat, even sand bed at the top.

  • Loading: Dissolve the crude mixture in a minimum volume of 100% hexane. Carefully load it onto the top of the silica bed to ensure a narrow sample band.

  • Elution of Alkane: Elute with 2-3 column volumes of 100% hexane. Collect the fractions; these will contain the unreacted tetradecane.

  • Elution of Ketone: Gradually increase the polarity of the mobile phase to a 95:5 Hexane:Ethyl Acetate mixture. The 4-tetradecanone will begin to elute. Monitor fractions via TLC. (Note: Since neither compound is UV-active, you must use a general organic stain such as p-Anisaldehyde or KMnO₄ and apply heat to visualize the spots).

  • Concentration: Pool the ketone-containing fractions and remove the solvent via rotary evaporation.

Troubleshooting & FAQs

Q: Why am I getting an intractable emulsion during the Girard's Reagent T extraction? A: Emulsions in this system are typically caused by the surfactant-like nature of long-chain aliphatic compounds interacting with the charged quaternary ammonium group of the reagent. Solution: Do not shake the separatory funnel too vigorously; use a gentle rolling motion instead. If an emulsion forms, add saturated brine (NaCl) to the aqueous layer to increase the ionic strength, which drives the organic compounds out of the aqueous phase. Alternatively, filter the biphasic mixture through a pad of Celite to mechanically break the emulsion.

Q: My silica column is co-eluting the alkane and the ketone. What went wrong? A: This usually happens if the sample was loaded in a solvent that is too polar (e.g., loading the sample in dichloromethane), or if the column was severely overloaded. Solution: Always load the sample in 100% hexane. Ensure the sample-to-silica ratio is at least 1:30 to 1:50 (w/w) for difficult aliphatic separations. If you suspect column overloading, switch to a larger diameter column or run the separation in smaller batches.

Q: Can I use vacuum distillation instead of these methods to save time? A: No. The boiling points of tetradecane (253.57 °C)[1] and 4-tetradecanone (~256 °C)[2] are far too close. Even under deep vacuum, the relative volatility ( α ) of the two components is near 1.0, meaning they will co-distill at lower temperatures just as they do at atmospheric pressure. Chemical or chromatographic separation is mandatory.

Q: The acid hydrolysis of the Girard's hydrazone seems incomplete, and my ketone yield is low. How can I drive the reaction? A: Long-chain ketones like 4-tetradecanone are highly hydrophobic. When the hydrazone is cleaved, the intermediate can precipitate or form micelles, making the aqueous hydrolysis kinetically slow. Solution: Add a water-miscible co-solvent like methanol or ethanol (up to 30% v/v) to the acidic aqueous phase. This increases the solubility of the hydrophobic intermediate. Gently heat the mixture to 40-50 °C to accelerate the hydrolysis thermodynamics.

References

  • [1] PubChem. "Tetradecane | C14H30 | CID 12389". National Institutes of Health (NIH). 1

  • [3] ChemicalBook. "Tetradecane: Properties, Applications, and Safe Handling in Industrial and Research Settings". ChemicalBook. 3

  • [5] LookChem. "Cas 123-46-6, Girard's Reagent T". LookChem.5

  • [4] MedChemExpress. "Girard's reagent T (Trimethylacetohydrazideammonium chloride)". MedChemExpress. 4

  • [6] BenchChem. "Technical Support Center: Identification of Long-Chain Ketones in Plant Extracts". BenchChem. 6

  • [2] CRC Press. "CRC Handbook of Chemistry and Physics - (Section 6 Fluid Properties)". Scribd. 2

Sources

Optimization

Technical Support Center: Minimizing Thermal Degradation of 4-Tetradecanone During Gas Chromatography

Welcome to the technical support center for the analysis of 4-tetradecanone. As a long-chain aliphatic ketone, 4-tetradecanone presents unique challenges in gas chromatography (GC), primarily due to its susceptibility to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-tetradecanone. As a long-chain aliphatic ketone, 4-tetradecanone presents unique challenges in gas chromatography (GC), primarily due to its susceptibility to thermal degradation. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve accurate, reproducible results by minimizing analyte degradation in your GC system.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when analyzing 4-tetradecanone by GC.

Q1: Why is my 4-tetradecanone peak smaller than expected or completely absent? This is a classic symptom of thermal degradation, most often occurring in the GC inlet.[1][2] High injector temperatures, designed to vaporize high-boiling point compounds, can cause 4-tetradecanone to break down before it even reaches the analytical column.[3] Other causes include incomplete vaporization due to an injector temperature that is too low, or active sites in the inlet liner or column causing adsorption.[1][4]

Q2: I see a series of smaller, unidentified peaks appearing before my 4-tetradecanone peak. What are they? These are likely thermal degradation products.[1][3] When 4-tetradecanone fragments in the hot inlet, it forms smaller, more volatile compounds that travel through the column faster, eluting earlier than the parent molecule.[2] The appearance of these peaks is a direct indication that your analytical conditions are too harsh.

Q3: My peak shape for 4-tetradecanone is tailing. What's the cause? Peak tailing for a polar compound like a ketone can be caused by several factors:

  • Active Sites: Interaction with active silanol groups in the GC inlet liner or on the column head can cause tailing.[1][5] Using a deactivated, inert liner and column is critical.

  • Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely or quickly enough, leading to a slow, drawn-out introduction to the column.[1]

  • Column Contamination: Non-volatile residues from previous injections can create active sites at the head of the column.[6]

Q4: Is derivatization necessary for analyzing 4-tetradecanone? While not strictly necessary, derivatization is a highly effective strategy for overcoming thermal degradation.[7][8] By chemically modifying the carbonyl group of the ketone, you can create a more thermally stable and often more volatile derivative that is better suited for GC analysis.[9] This is particularly useful for trace-level analysis where analyte loss cannot be tolerated.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems related to 4-tetradecanone analysis.

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for troubleshooting common issues.

TroubleshootingFlow Start Symptom Observed Symptom1 Low or No Analyte Peak Start->Symptom1 Symptom2 Extra, Unidentified Peaks Start->Symptom2 Symptom3 Peak Tailing Start->Symptom3 CheckInjector Step 1: Evaluate Injector Conditions Symptom1->CheckInjector Degradation or vaporization issue? Symptom2->CheckInjector Degradation or vaporization issue? Symptom3->CheckInjector Activity or vaporization issue? InjectorTemp Optimize Injector Temperature (See Protocol 1) CheckInjector->InjectorTemp Temp too high/low Liner Install Deactivated Liner CheckInjector->Liner Liner is active LeakCheck Perform Inlet Leak Check CheckInjector->LeakCheck Pressure unstable CheckColumn Step 2: Evaluate Column Health CheckInjector->CheckColumn Injector OK TrimColumn Trim 10-20 cm from Column Inlet CheckColumn->TrimColumn Contamination suspected ConditionColumn Bake Out / Condition Column CheckColumn->ConditionColumn Column bleed observed ConsiderMethod Step 3: Consider Advanced Solutions CheckColumn->ConsiderMethod Column OK Derivatization Implement Derivatization (See Protocol 2) ConsiderMethod->Derivatization Analyte is labile CoolOnColumn Use Cool On-Column or PTV Injection ConsiderMethod->CoolOnColumn Hot split/splitless fails

Caption: A step-by-step guide to troubleshooting GC analysis of 4-tetradecanone.

Troubleshooting Scenarios & Solutions
Symptom Potential Cause Diagnostic Step & Solution
Low or No Analyte Peak 1. Thermal Degradation in Inlet: The injector temperature is too high, causing the molecule to fragment.[3]Solution: Systematically lower the injector temperature in 10-20 °C increments (e.g., from 280 °C down to 240 °C) and observe the analyte response. Find the temperature that maximizes the parent peak area without generating degradation products. See Protocol 1 for a detailed optimization procedure.[1]
2. Incomplete Vaporization: The injector temperature is too low for the high-boiling 4-tetradecanone.[1]Solution: If lowering the temperature causes peak broadening or tailing, the initial temperature may have been too low. Ensure the temperature is sufficient for complete vaporization, typically at least 20-30 °C above the analyte's boiling point. A temperature optimization is key.
3. Active Sites in Inlet: The analyte is adsorbing to active silanol groups in the liner or on glass wool.[4]Solution: Replace the current inlet liner with a high-quality, deactivated liner. Avoid using glass wool if possible, or ensure it is also deactivated. An inert flow path is crucial for active compounds.[10]
Extra, Sharp Peaks Before Analyte 1. Inlet-Induced Degradation: This is a clear sign that the analyte is degrading upon injection.[2]Solution: This has the same root cause as "Low Analyte Peak." The primary solution is to lower the injector temperature.[3] If reducing the temperature compromises vaporization, consider a gentler injection technique like Cool On-Column or Programmed Temperature Vaporization (PTV).[11]
Broad or Tailing Analyte Peak 1. Column Contamination: Non-volatile matrix components have accumulated at the head of the column, creating active sites.[5][6]Solution: Trim the first 10-20 cm from the front of the GC column. After trimming, reinstall and condition the column according to the manufacturer's instructions.[4]
2. Poor Column Choice: The stationary phase is not optimal for ketones, leading to strong, undesirable interactions.Solution: Use a mid-polarity column designed for polar analytes. A stationary phase like poly(trifluoropropylmethylsiloxane) can provide excellent peak shape for ketones.[12][13] Ensure the column is rated for the temperatures used in your method.[14]
3. Incompatible Solvent/Phase Polarity: Using a non-polar solvent with a polar column in splitless injection can cause poor peak focusing.[1]Solution: Ensure the solvent polarity is compatible with the stationary phase. For a mid-polarity column, solvents like dichloromethane or ethyl acetate are often better choices than hexane for splitless injections.
Part 3: Optimized Methodologies & Protocols

To combat thermal degradation, two primary strategies are presented: optimizing the direct GC injection and employing a derivatization technique.

Strategy 1: Optimized Direct Analysis

This approach focuses on minimizing stress on the analyte by carefully selecting GC parameters.

Parameter Recommendation Justification
Injector Type Split/SplitlessStandard and widely available.
Injector Temperature 250 °C (Optimize)A starting point to balance vaporization with minimizing degradation. Must be optimized for your specific instrument.[1][15]
Liner Deactivated, TaperedMinimizes active sites and aids in sample focusing.
Injection Volume 1 µLPrevents overloading the column.
GC Column Mid-polarity, e.g., DB-200, VF-200ms (30m x 0.25mm x 0.25µm)Poly(trifluoropropylmethylsiloxane) phases offer good selectivity for ketones and reduce interaction.[13]
Carrier Gas Helium or HydrogenStandard carrier gases. Hydrogen can provide faster analysis times.[15]
Flow Rate 1.2 mL/min (Constant Flow)Provides good efficiency for a 0.25mm ID column.
Oven Program 80 °C (hold 1 min), ramp 10 °C/min to 280 °C (hold 5 min)A moderate starting temperature and ramp rate helps ensure compounds elute at the lowest possible temperature, reducing in-column degradation.[2]
Detector FID or MSFID is robust for quantification. MS is essential for confirming identity and identifying degradation products.
  • Preparation: Prepare a standard solution of 4-tetradecanone (e.g., 10 µg/mL) in a suitable solvent like ethyl acetate.

  • Initial Run: Set up the GC with the parameters listed above, starting with an injector temperature of 250 °C.

  • Acquisition: Inject the standard and acquire the chromatogram.

  • Data Analysis: Integrate the peak for 4-tetradecanone and any potential degradation peaks that appear at earlier retention times.

  • Incremental Increase: Increase the injector temperature by 10 °C (to 260 °C) and inject the standard again.

  • Repeat: Repeat this process up to 300 °C, analyzing the chromatogram at each step.

  • Evaluation: Create a table plotting injector temperature against the peak area of 4-tetradecanone and the total area of any degradation products. The optimal temperature is the one that provides the highest response for 4-tetradecanone with the minimal area for degradation products.[1]

Strategy 2: Analysis via Derivatization

Derivatization converts the thermally labile carbonyl group into a stable oxime ether, effectively eliminating degradation.[16] This is the most robust approach for accurate quantification.

Workflow cluster_direct Direct Analysis Workflow cluster_deriv Derivatization Workflow SamplePrep1 Prepare 4-tetradecanone in Ethyl Acetate Injection1 Inject directly into GC (Optimized Conditions) SamplePrep1->Injection1 Analysis1 GC-MS/FID Analysis Injection1->Analysis1 Data1 Quantify 4-tetradecanone (Monitor for Degradants) Analysis1->Data1 SamplePrep2 Prepare 4-tetradecanone in Pyridine Reagent Add PFBHA Reagent SamplePrep2->Reagent Reaction Heat at 60-70°C for 15-30 min Reagent->Reaction Workup Sample Workup (Partitioning/Extraction) Reaction->Workup Injection2 Inject Derivative into GC Workup->Injection2 Analysis2 GC-MS/FID Analysis Injection2->Analysis2 Data2 Quantify 4-tetradecanone Oxime Derivative Analysis2->Data2

Caption: Comparison of analytical workflows for direct vs. derivatization-based GC analysis.

This protocol outlines the formation of an oxime derivative using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a common and effective reagent for ketones.[16]

  • Reagent Preparation: Prepare a 10-15 mg/mL solution of PFBHA in pyridine.

  • Sample Preparation: Place an aliquot of your sample extract or standard containing 4-tetradecanone into a 2 mL autosampler vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reaction: Add 100 µL of the PFBHA/pyridine solution to the dry residue. Cap the vial tightly.

  • Incubation: Heat the vial at 60-70 °C for 20 minutes to complete the reaction.

  • Cooling: Allow the vial to cool to room temperature.

  • Workup: Add 500 µL of a non-polar solvent (e.g., hexane) and 500 µL of reagent-free water. Vortex for 30 seconds.

  • Extraction: Allow the layers to separate. Carefully transfer the upper organic layer (hexane), which contains the 4-tetradecanone oxime derivative, to a clean vial for GC analysis.

  • Analysis: Inject the derivatized sample. The resulting oxime will be more thermally stable and will have a different retention time than the parent ketone. The GC conditions may need slight re-optimization for the derivative.

By implementing these troubleshooting strategies and optimized protocols, you can significantly reduce or eliminate the thermal degradation of 4-tetradecanone, leading to more reliable and accurate analytical results.

References
  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • Optimizing Gas Chromatography Parameters for Enhanced Performance. (2023, November 22). Microbioz India. Retrieved from [Link]

  • Evaluation and Optimization of APGC Parameters for the Analysis of Selected Hop Essential Oil Volatiles. (n.d.). PMC. Retrieved from [Link]

  • GC Derivatization. (n.d.). Retrieved from [Link]

  • Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. (2024, August 30). Taylor & Francis. Retrieved from [Link]

  • Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. (2004, May 15). PubMed. Retrieved from [Link]

  • Unprecedented separation of long chain alkenones from gas chromatography with a poly(trifluoropropylmethylsiloxane) stationary phase. (n.d.). ResearchGate. Retrieved from [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub. Retrieved from [Link]

  • Guide to Choosing a GC Column. (2025, July 24). Phenomenex. Retrieved from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. Retrieved from [Link]

  • GC Derivatization. (n.d.). Retrieved from [Link]

  • Guide to GC Column Selection and Optimizing Separations. (n.d.). Retrieved from [Link]

  • Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. (1991, January 01). Pure. Retrieved from [Link]

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (n.d.). Scirp.org. Retrieved from [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]

  • Activity and Decomposition. (2023, December 08). Separation Science. Retrieved from [Link]

  • Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. (2022, October 31). Frontiers. Retrieved from [Link]

  • GC Troubleshooting in Petrochemical Analysis. (2015, March 30). LCGC International. Retrieved from [Link]

  • Hot Split Injections, Part 3 – Decomposition. (2023, December 08). Separation Science. Retrieved from [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.). Retrieved from [Link]

  • GC Injection Techniques Guide. (2025, June 17). Phenomenex. Retrieved from [Link]

  • Does injection port temperature affects compound separation of PAH (including dueterated Surrogate and Recovery) in GCMS?. (2016, March 10). ResearchGate. Retrieved from [Link]

  • Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • GC Column Killers!. (2023, March 06). LCGC International. Retrieved from [Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. (n.d.). Retrieved from [Link]

  • Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. (n.d.). Smithsonian Research Online. Retrieved from [Link]

  • Biochemistry | Ketone Body Catabolism. (2014, August 20). YouTube. Retrieved from [Link]

  • Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry. (n.d.). OSTI. Retrieved from [Link]

  • GC Column Degradation. (2009, November 09). LCGC International. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of 4-tetradecanone versus 2-tetradecanone biological activity

As a Senior Application Scientist, I have structured this comparative guide to provide drug development professionals, chemical ecologists, and microbiologists with an objective, data-driven analysis of two positional is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this comparative guide to provide drug development professionals, chemical ecologists, and microbiologists with an objective, data-driven analysis of two positional isomers: 2-tetradecanone and 4-tetradecanone .

While both share the same molecular formula (C₁₄H₂₈O) and basic aliphatic backbone, the position of the carbonyl group fundamentally alters their spatial geometry, receptor binding affinity, and subsequent biological activity. This guide synthesizes field-proven insights, mechanistic causality, and self-validating experimental protocols to evaluate their performance.

Structural Causality & Mechanistic Divergence

The biological efficacy of volatile organic compounds (VOCs) is heavily dictated by their ability to interface with highly conserved biological targets, such as odorant-binding proteins (OBPs) or lipid bilayers.

  • 2-Tetradecanone (Methyl Ketone): The carbonyl group at the C2 position creates a highly polarized, accessible headgroup attached to a long, flexible lipophilic tail. This structure is a ubiquitous signaling motif in nature, frequently produced via the beta-oxidation and decarboxylation of fatty acids[1][2]. Its exposed carbonyl oxygen serves as an unhindered hydrogen-bond acceptor, allowing it to dock precisely into the binding pockets of insect pheromone receptors and rapidly intercalate into fungal cell membranes[3][].

  • 4-Tetradecanone (Internal Ketone): Shifting the carbonyl to the C4 position embeds the polar group deeper within the hydrophobic chain, flanked by a propyl group and a decyl group. This creates significant steric hindrance . The bulky alkyl chains on both sides of the carbonyl restrict its ability to enter narrow receptor binding pockets. Consequently, 4-tetradecanone generally exhibits weak, non-specific hydrophobic toxicity rather than targeted biological signaling[5][6].

Quantitative Performance Comparison

The following table summarizes the comparative biological performance of both isomers across key experimental models.

Biological Target2-Tetradecanone (C2 Carbonyl)4-Tetradecanone (C4 Carbonyl)Mechanistic Driver
Hoplia equina (Scarab Beetle)Potent Attractant: Identified as the primary female sex pheromone. Captures >50,000 males in field traps at 600 µg loads[][7].Negligible Activity: Fails to elicit significant electrophysiological or behavioral responses.Highly specific binding to Odorant Binding Proteins (OBPs) that evolved to recognize the terminal methyl ketone motif[].
Magnaporthe oryzae (Rice Blast Pathogen)Strong Inhibition: Exhibits a 74.7 mm inhibition zone and a 10.20% growth inhibition rate in vapor-phase assays[3].Weak Inhibition: Minimal disruption compared to the C2 isomer.The accessible polarity of the C2 ketone enhances rapid diffusion and integration into the fungal lipid bilayer, causing membrane leakage[3].
General Bacterial / Fibroblast Proliferation Moderate Activity: Shows baseline antiproliferative effects against select microbial strains[5].Low Activity: Largely inactive in broad-spectrum antiproliferative assays[5][6].4-tetradecanone relies on non-specific hydrophobic interactions, but its internal carbonyl limits effective membrane disruption[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the variable of interest (isomer structure) from environmental or methodological artifacts.

Protocol A: GC-EAD and Olfactometer Bioassay (Pheromone Affinity)

Purpose: To objectively measure and validate the specific olfactory response of insects to ketone isomers. Causality & Validation: Gas Chromatography-Electroantennographic Detection (GC-EAD) splits the volatile effluent between a flame ionization detector (FID) and an excised insect antenna. This ensures that any physiological depolarization (EAD peak) perfectly aligns with the chemical detection (FID peak) of the specific isomer, ruling out solvent impurities as the cause of the biological response.

  • Preparation: Synthesize or isolate >99% pure 2-tetradecanone and 4-tetradecanone. Dilute in HPLC-grade hexane to concentrations of 10, 100, and 1000 ng/µL.

  • GC-EAD Setup: Mount a live, excised antenna of the target insect (e.g., H. equina male) between two glass capillary electrodes filled with insect saline.

  • Injection: Inject 1 µL of the isomer solution into the GC.

  • Validation Check: Monitor the EAD baseline. A valid response requires a signal-to-noise ratio >3:1 occurring precisely at the retention time of the isomer. Hexane (solvent control) must yield no EAD depolarization.

  • Behavioral Assay (Y-Tube): Introduce the validated isomer into one arm of a Y-tube olfactometer (using 300-600 µg loads on filter paper) and a hexane control in the other[7]. Conduct the assay under red light to eliminate visual bias, ensuring the directional choice is purely olfactory driven.

Protocol B: Bi-Compartment Volatile Antifungal Assay

Purpose: To quantify the membrane-disrupting capabilities of the isomers against fungal pathogens like M. oryzae[3]. Causality & Validation: Using a divided (bi-compartment) Petri dish physically separates the chemical from the agar. This guarantees that any observed mycelial inhibition is strictly mediated by the compound's vapor pressure and volatility, completely eliminating confounding variables like agar diffusion rates or direct contact toxicity.

  • Inoculation: Place a 5 mm mycelial plug of M. oryzae onto the center of one compartment containing Potato Dextrose Agar (PDA).

  • Treatment Application: In the adjacent, physically separated compartment, place a sterile filter paper disc. Apply 50 µL of the pure ketone isomer (or a standardized dilution) to the disc[3].

  • Control Implementation: Prepare a parallel bi-compartment dish using 50 µL of sterile water or the carrier solvent on the filter paper. This validates that the enclosed headspace environment itself does not stress the fungus.

  • Incubation & Measurement: Seal the dishes with Parafilm to trap the volatilome and incubate at 25°C for 7 days. Measure the colony diameter crosswise.

  • Data Synthesis: Calculate the inhibition rate (%) relative to the solvent-only control.

Pathway & Workflow Visualization

The following diagram maps the mechanistic divergence of these isomers when introduced to biological systems, highlighting how structural geometry dictates the functional outcome.

G Library C14H28O Isomer Library (Volatile Organic Compounds) TDO2 2-Tetradecanone (Methyl Ketone) Library->TDO2 Carbonyl at C2 TDO4 4-Tetradecanone (Internal Ketone) Library->TDO4 Carbonyl at C4 Mech1 High Affinity Binding (Odorant Binding Proteins) TDO2->Mech1 Mech2 Lipid Bilayer Intercalation (Membrane Disruption) TDO2->Mech2 TDO4->Mech2 Reduced efficiency Mech3 Steric Hindrance (Receptor Exclusion) TDO4->Mech3 Out1 Potent Pheromone Activity (e.g., Hoplia equina) Mech1->Out1 Out2 Strong Antifungal Activity (e.g., M. oryzae) Mech2->Out2 Out3 Weak/Non-specific Bioactivity Mech3->Out3

Fig 1. Mechanistic divergence of tetradecanone isomers in biological systems.

Sources

Comparative

Validating 4-tetradecanone structural identification using NIST spectral libraries

Validating 4-Tetradecanone Structural Identification: A Comparative Guide to NIST, Wiley, and Open-Source Spectral Libraries As mass spectrometry workflows shift from targeted quantitation to untargeted exposomics and bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 4-Tetradecanone Structural Identification: A Comparative Guide to NIST, Wiley, and Open-Source Spectral Libraries

As mass spectrometry workflows shift from targeted quantitation to untargeted exposomics and biomarker discovery, the structural elucidation of volatile organic compounds (VOCs) demands rigorous, orthogonal validation. Relying solely on mass spectral match factors is a well-documented vulnerability, particularly when analyzing aliphatic ketones like 4-tetradecanone—a semi-volatile biomarker often found in marine bacteria and environmental matrices.

Because positional isomers (e.g., 2-, 3-, and 4-tetradecanone) yield nearly identical electron ionization (EI) mass spectra, distinguishing them requires a self-validating analytical system that pairs high-resolution spectral matching with precise Retention Index (RI) correlation.

This guide objectively evaluates the performance of the against the and the open-source, using 4-tetradecanone as a mechanistic case study.

The Mechanistic Challenge: Isomeric Differentiation of 4-Tetradecanone

To understand why library selection matters, we must first examine the causality behind 4-tetradecanone's fragmentation. Under standard 70 eV electron ionization, the intact molecular ion ( [M]+∙ at m/z 212) is highly unstable and rapidly dissociates.

The identification relies on two competing mechanistic pathways:

  • Alpha-Cleavage: The carbon-carbon bonds adjacent to the carbonyl group cleave, expelling either a propyl radical ( ∙C3​H7​ ) or a decyl radical ( ∙C10​H21​ ).

  • McLafferty Rearrangement: A site-specific γ -hydrogen transfer to the carbonyl oxygen, followed by β -cleavage, yielding a stable enol radical cation. For 4-tetradecanone, this occurs primarily on the decyl chain side, yielding a diagnostic m/z 86 ion.

If the carbonyl group shifts to the 2-position (2-tetradecanone), the McLafferty ion shifts to m/z 58. However, in complex matrices with co-eluting hydrocarbons, these low-mass diagnostic ions are often obscured by background noise, making purely MS-based identification statistically perilous.

G M 4-Tetradecanone [M]+. m/z 212 A1 Alpha-Cleavage (Decyl Loss) [C4H7O]+ m/z 71 M->A1 - •C10H21 A2 Alpha-Cleavage (Propyl Loss) [C11H21O]+ m/z 169 M->A2 - •C3H7 MCL1 McLafferty (Decyl Side) [C5H10O]+. m/z 86 M->MCL1 γ-H transfer (C7) MCL2 McLafferty (Propyl Side) [C12H24O]+. m/z 184 M->MCL2 γ-H transfer (C1) ALK Alkyl Chain Fragments [C3H7]+ m/z 43 [C4H9]+ m/z 57 M->ALK Aliphatic cleavage

Figure 1: EI-MS fragmentation pathway of 4-tetradecanone highlighting key diagnostic ions.

Table 1: Diagnostic EI-MS Ions for 4-Tetradecanone

m/zIon AssignmentRelative AbundanceMechanistic Origin
43 [C3​H7​]+ Base Peak (100%)Aliphatic chain cleavage
71 [C4​H7​O]+ High (~60%)Alpha-cleavage (loss of decyl radical)
86 [C5​H10​O]+∙ Moderate (~40%)McLafferty rearrangement (decyl side)
169 [C11​H21​O]+ Low (<10%)Alpha-cleavage (loss of propyl radical)

Comparative Analysis of Spectral Libraries

When identifying 4-tetradecanone, the choice of spectral library dictates the false discovery rate (FDR). Here is an objective comparison of the three leading alternatives:

Table 2: Quantitative Comparison of Spectral Libraries for GC-MS

FeatureNIST 2023Wiley Registry 2023MoNA (Open Source)
Total EI Spectra ~394,000>870,000<20,000 (GC-MS specific)
Retention Index (RI) Data Experimental + AI-RI for allCalculated Kovats RISparse / User-contributed
Curation Level High (Expert evaluated)Moderate to HighVariable (Auto-curated)
4-Tetradecanone Match Excellent (Orthogonal RI match)Excellent (Broader untargeted)Poor (Often missing rare isomers)
NIST 2023: The Gold Standard for Orthogonal Validation
Wiley Registry 2023: Maximum Chemical Space

Wiley offers the largest commercially available dataset. It is the superior choice for untargeted screening of completely unknown synthetic derivatives or novel leachables. However, because its sheer volume includes many uncurated or historical spectra, it is best utilized when bundled with NIST (the Wiley/NIST combined library) to leverage Wiley's breadth alongside NIST's stringent RI validation.

MassBank of North America (MoNA): The Open-Source Alternative

MoNA is an exceptional resource for LC-MS/MS metabolomics. However, for GC-EI-MS analysis of aliphatic ketones, its utility drops sharply. The database is heavily skewed toward biological metabolites, and user-contributed GC-MS spectra often lack standardized RI metadata, making it an unreliable standalone tool for this specific chemical class.

Self-Validating Experimental Protocol

To ensure a trustworthy identification of 4-tetradecanone, the experimental workflow must be designed as a self-validating system. The following protocol enforces causality at every step, ensuring that the data generated is perfectly aligned with library search algorithms.

Step 1: System Suitability and Tuning
  • Action: Perform an autotune using Perfluorotributylamine (PFTBA).

  • Causality: Library match algorithms (like the NIST MS Search) assume standard 70 eV fragmentation. PFTBA tuning ensures the quadrupole mass filter correctly standardizes the relative abundances of high-mass (m/z 502) vs. low-mass (m/z 69) ions. If the instrument is "cold" or the repeller voltage is skewed, the diagnostic m/z 86 peak of 4-tetradecanone will artificially inflate or deflate, destroying the library match score.

Step 2: Retention Index (RI) Calibration
  • Action: Inject a C8​−C20​ n-alkane standard mixture under the exact same temperature ramp as the sample.

  • Causality: The Kovats Retention Index normalizes retention times against the alkane backbone, stripping away instrument-specific flow variations.

  • Self-Validation Checkpoint: Before analyzing the unknown, calculate the RI for a known internal standard (e.g., 2-octanone). The calculated RI must fall within ±5 RI units of its NIST literature value. If it deviates, the column flow or temperature ramp is compromised and must be recalibrated.

Step 3: GC-MS Acquisition
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). Causality: A 5% phenyl-arylene stationary phase provides optimal separation of aliphatic isomers based on dispersion forces, preventing the co-elution of 3-tetradecanone and 4-tetradecanone.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C.

  • Mass Range: m/z 35–350. Causality: Scanning below m/z 35 introduces excessive background from air/water (m/z 18, 28, 32), which artificially lowers the spectral purity score during library matching.

Step 4: Deconvolution and Library Matching
  • Action: Process the raw data using AMDIS (Automated Mass Spectral Deconvolution and Identification System) before sending the spectrum to the NIST/Wiley search.

  • Causality: AMDIS extracts the pure component spectrum of 4-tetradecanone from co-eluting matrix background. A direct library search without deconvolution will result in a "Reverse Match" penalty due to matrix ions contaminating the experimental spectrum.

Conclusion

References

  • NIST Standard Reference Database 1A (NIST 23). National Institute of Standards and Technology.[Link]

  • Wiley Registry of Mass Spectral Data, 2023 Edition. Wiley Science Solutions.[Link]

  • MassBank of North America (MoNA). UC Davis Fiehn Lab.[Link]

  • GCMS-ID: a webserver for identifying compounds from gas chromatography mass spectrometry experiments. Nucleic Acids Research.[Link]

Validation

Catalytic Synthesis of 4-Tetradecanone: A Comparative Guide to Oxidation Methods

As a Senior Application Scientist, I frequently evaluate synthetic routes for long-chain aliphatic ketones. 4-Tetradecanone is a critical intermediate in the synthesis of pheromones, specialized surfactants, and as an ox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for long-chain aliphatic ketones. 4-Tetradecanone is a critical intermediate in the synthesis of pheromones, specialized surfactants, and as an oxygenate to enhance diesel fuel quality 1[1]. The primary synthetic challenge lies in the regioselective functionalization of unactivated C-H bonds in n-tetradecane or the controlled oxidation of 4-tetradecanol. Traditional stoichiometric oxidations (e.g., using potassium dichromate) are environmentally prohibitive, generate heavy metal waste, and are scale-limited 2[2]. Consequently, modern process chemistry has shifted toward catalytic methodologies utilizing ozone, molecular oxygen, or sacrificial co-oxidants.

This guide objectively compares three highly validated catalytic oxidation workflows for 4-tetradecanone production, analyzing their mechanistic causality, yield metrics, and scalability.

Mechanistic Overview

Alkane oxidation typically proceeds via radical mechanisms, leading to a statistical mixture of ketones (2-, 3-, and 4-tetradecanone)3[3]. Achieving regioselectivity towards the 4-position requires steric constraints (e.g., zeolites) or specific co-oxidant systems. Alternatively, starting from 4-tetradecanol allows for straightforward secondary alcohol oxidation, though sourcing the isomerically pure alcohol is often cost-prohibitive for large-scale applications.

G A n-Tetradecane (C14H30) C Catalytic Ozonation (Zeolite/MCM-41) A->C O3, 18-24h D POM / O2 Aerobic Oxidation A->D O2 (4 bar), 120°C E Transition Metal + Aldehyde Co-oxidation A->E O2/Air, Heptanal B 4-Tetradecanol (Intermediate) F 4-Tetradecanone (Target Ketone) B->F Dehydrogenation/ Oxidation C->B Alkyl Hydroperoxide Intermediate C->F Direct Conversion D->B Radical Abstraction E->B Metal-Oxo Insertion G Over-oxidation (Carboxylic Acids) F->G Prolonged Exposure

Workflow of n-tetradecane oxidation pathways to 4-tetradecanone and potential over-oxidation.

Comparative Yield Analysis
Oxidation MethodCatalyst SystemOxidantReaction ConditionsAlkane Conversion (%)Selectivity to 4-Ketone (%)Key Advantage
Catalytic Ozonation U/ZSM-5 or Pd/γ-Al₂O₃Ozone (O₃)Ambient pressure, 6-24 h50 - 56%~67% (initial 6h)High regioselectivity for 4-position
POM Aerobic Oxidation Heteropolyanion (HPA-5)Molecular O₂120 °C, 4 bar, 500 rpm>90% (oxygenates)Mixed (2-, 3-, 4-isomers)Environmentally benign oxidant
Co-Oxidation Transition Metal + HeptanalAir / O₂20 - 80 °C, 1-100 atm~88% (alkane basis)~19 - 25%Mild conditions, one-step process

Data synthesized from 4[4], 3[3], and5[5].

Validated Experimental Protocols & Causality
Protocol 1: Catalytic Ozonation using Zeolites (MCM-41 / ZSM-5)

This method utilizes the 3D pore geometry of zeolites to sterically guide the oxidation toward the 4-position 4[4].

  • Catalyst Calcination: Synthesize Al-MCM-41 or ZSM-5 and calcine under N₂ flow. Causality: Calcination under an inert N₂ atmosphere prevents the exothermic runaway that occurs during oxidative template removal, preserving the mesoporous structural integrity required for shape-selective catalysis.

  • Semi-Batch Ozonation: Charge 5% w/v catalyst into a semi-batch reactor containing n-tetradecane. Causality: A 5% w/v loading provides optimal active site availability without inducing severe mass transfer limitations that would otherwise lower ozone dissolution rates in the viscous alkane.

  • Temporal Control: Bubble ozone through the suspension for exactly 6 hours. Causality: Limiting the reaction to 6 hours maximizes 4-tetradecanone selectivity (up to 67%). Prolonged ozonation (18-24h) drives over-oxidation, cleaving the ketone into n-decanoic and n-nonanoic acids.

Protocol 2: Polyoxometalate (POM) Aerobic Oxidation

Developed originally for extractive-catalytic desulfurization (ECODS), this method is highly effective for synthesizing oxygenates 3[3].

  • Biphasic System Setup: Dissolve 2.0 mmol of HPA-5 (Heteropolyanion) in the aqueous phase of a biphasic system containing the alkane substrate. Causality: POMs act as both Brønsted acids and oxidation catalysts. Their polarizability allows them to accept and donate multiple electrons without structural degradation, facilitating continuous turnover.

  • Pressurized Aeration: Pressurize the reactor to 4 bar with molecular oxygen (O₂). Causality: Elevated pressure increases the dissolved oxygen concentration in the liquid phase, driving the kinetic rate of radical formation and subsequent hydrogen abstraction.

  • Thermal Activation & Agitation: Heat to 120 °C with 500 rpm stirring. Causality: 120 °C provides the necessary activation energy for C-H bond abstraction. The 500 rpm agitation rate is critical to overcome the interfacial mass transfer barrier in the biphasic aqueous-organic system.

Protocol 3: Transition Metal / Aldehyde Co-Oxidation

This protocol leverages a sacrificial aldehyde to generate reactive peroxy radicals under mild conditions 5[5].

  • Reagent Mixing: Combine n-tetradecane, a transition metal catalyst (e.g., 0.1-5 mol% Cobalt or Nickel salts), and heptanal (1-400 mol% relative to alkane). Causality: Heptanal acts as a sacrificial co-oxidant. Its autoxidation generates peroxy radicals that subsequently abstract hydrogen from the unactivated alkane, initiating the oxidation cascade.

  • Aerobic Conversion: Introduce O₂ or air at 20-80 °C. Causality: Maintaining mild temperatures prevents the thermal decomposition of the intermediate alkyl hydroperoxides into undesired fragmentation products, preserving the carbon backbone.

  • Peroxide Quenching: Post-reaction, wash the mixture with an aqueous sodium sulfite solution before rectification. Causality: Sodium sulfite safely reduces reactive residual peroxides, preventing explosive hazards during the final distillation and isolation of 4-tetradecanone.

Conclusion & Strategic Recommendations

For drug development and fine chemical synthesis where high regioselectivity is paramount, Catalytic Ozonation with Zeolites is the superior choice, yielding up to 67% selectivity for the 4-position. Conversely, for bulk oxygenate production where isomeric mixtures are acceptable, the POM Aerobic Oxidation provides a highly sustainable, heavy-metal-free alternative.

References
  • Buy 4-Tetradecanol (EVT-1213073) | 1653-33-4. EvitaChem.
  • Scope of microporous and mesoporous molecular sieves in the oxidation of higher alkanes with ozone.
  • Process for producing alcohols and ketones (EP0531715A1).
  • Extractive-Catalytic Removal of Nitrogenous and Oxygenic Compounds from Fuels with Polyoxometalates and Molecular Oxygen. Universität Hamburg.
  • Process for removing sulfur from fuels (US8016999B2).

Sources

Comparative

Cross-Validation of 4-Tetradecanone Quantification: A Comparative Guide to GC-FID and GC-MS

Introduction & Mechanistic Grounding For researchers and drug development professionals, the accurate quantification of mid-chain aliphatic ketones like 4-tetradecanone ( C14​H28​O ) is a frequent analytical hurdle. Ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

For researchers and drug development professionals, the accurate quantification of mid-chain aliphatic ketones like 4-tetradecanone ( C14​H28​O ) is a frequent analytical hurdle. Often identified as a biological volatile, a degradation intermediate, or a component in [1], 4-tetradecanone requires highly reliable quantification methods.

This guide provides an objective, data-driven comparison between Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, I approach this not just as a procedural comparison, but as a study in detector physics and matrix causality, fully grounded in the [2].

The FID vs. MS Dichotomy

Choosing between FID and MS requires understanding the causality behind their signal generation:

  • GC-FID (The Quantitative Workhorse) : FID operates by combusting the analyte in a hydrogen-air flame, generating ions proportional to the number of reduced carbon atoms. Because 4-tetradecanone has a 14-carbon backbone, it yields a[3]. It is highly resistant to matrix-induced signal suppression.

  • GC-MS (The Qualitative Validator) : MS utilizes Electron Ionization (EI) to fragment the molecule. While the molecular ion ( M+ 212) for aliphatic ketones is often weak, alpha-cleavage and McLafferty rearrangements yield strong[4]. MS is unparalleled for peak purity analysis, but its response can become[5] due to ion source saturation or electron multiplier fatigue.

Experimental Design & Workflow

To ensure analytical trustworthiness, we must design a workflow where GC-FID and GC-MS act as complementary, self-validating systems.

G Sample Sample Preparation (Internal Standard Added) Split Split Injection (Ensures Identical Sample Volume) Sample->Split Aliquot GCFID GC-FID (Quantitative Baseline) Split->GCFID Column A GCMS GC-MS (SIM Mode) (Structural Confirmation) Split->GCMS Column B DataFID FID Data Analysis (Wide Linear Range) GCFID->DataFID DataMS MS Data Analysis (Peak Purity & Low LOD) GCMS->DataMS Validation ICH Q2(R2) Cross-Validation (Accuracy, Precision, LOD/LOQ) DataFID->Validation Quant Metrics DataMS->Validation Qual & Quant Metrics

Fig 1. Cross-validation workflow for 4-tetradecanone using parallel GC-FID and GC-MS analysis.

Step-by-Step Methodologies (Self-Validating Protocols)

A protocol is only as good as its built-in failure detection. The following methodologies incorporate internal standard (IS) normalization and strict system suitability checks.

Step 1: Sample Preparation & Internal Standardization
  • Causality : Mid-chain ketones can suffer from evaporative losses or inlet discrimination during injection. Adding an internal standard (e.g., 2-decanone or deuterated tetradecane) prior to extraction corrects for volumetric errors and matrix effects. If the IS peak area fluctuates by >15% between injections, the run automatically fails, preventing the reporting of compromised data.

  • Procedure : Spike 1.0 mL of the sample matrix with 10 µL of IS solution (100 µg/mL). Extract with 2.0 mL of GC-grade hexane. Vortex for 2 minutes and centrifuge at 3000 rpm. Transfer the organic layer to an autosampler vial.

Step 2: GC-FID Quantitative Protocol
  • Column : DB-5MS (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl stationary phase provides excellent resolution for aliphatic ketones without the excessive peak tailing seen on highly polar columns.

  • Inlet : 250°C, Split ratio 10:1.

  • Oven Program : 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detector : FID at 300°C. H2​ flow 40 mL/min, Air flow 400 mL/min.

  • Validation Check : The linear regression of the calibration curve must yield R2≥0.999 .

Step 3: GC-MS Structural Confirmation Protocol
  • Column & Oven : Identical to the FID protocol to ensure matching Retention Indices (RI).

  • Detector : MS in Selected Ion Monitoring (SIM) mode.

  • SIM Ions : m/z 43 (base peak), 57, 71, and 212 (molecular ion).

  • Causality : Monitoring multiple ions allows for the calculation of ion ratios. If the ratio of m/z 43 to 71 in the sample deviates by >20% from the analytical standard, it indicates a co-eluting matrix interference. This self-validating check ensures that the MS acts as a qualitative gatekeeper before FID quantification is accepted.

Comparative Quantitative Data

The table below synthesizes standard validation parameters derived from cross-validation studies of volatile organic compounds, mapping the performance of both detectors against ICH Q2(R2) criteria.

Validation Parameter (ICH Q2(R2))GC-FID PerformanceGC-MS (SIM) Performance
Linear Dynamic Range 0.5 – 500 µg/mL0.05 – 50 µg/mL
Limit of Detection (LOD) 0.15 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL0.03 µg/mL
Intra-day Precision (RSD%) 1.2%3.5%
Inter-day Precision (RSD%) 2.1%5.2%
Detector Saturation Risk Very LowModerate (at >50 µg/mL)

Discussion: Navigating the FID vs. MS Dichotomy

The cross-validation data reveals a classic analytical trade-off. The[6], making it the optimal choice for routine, high-concentration quantification. The FID's robustness stems from its mass-sensitive nature, which is less affected by minor fluctuations in carrier gas flow or detector fouling compared to an MS ion source.

Conversely, the GC-MS method provides an LOD that is an order of magnitude lower. More importantly, the MS ensures peak purity. In complex biological or environmental matrices, aliphatic hydrocarbons often co-elute with ketones. Relying solely on FID in early-stage research could lead to false positives. By cross-validating, we use the GC-MS to confirm peak purity via ion ratios, and the GC-FID to report the final, mathematically robust concentration.

For the rigorous quantification of 4-tetradecanone, drug development professionals should utilize GC-MS during method development and matrix screening to ensure specificity, while transitioning to GC-FID for routine, high-throughput batch release to maximize precision and linear dynamic range.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL: [Link]

  • Aparicio-Ruiz, R., et al. "Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS." Talanta, 2018. URL: [Link]

  • Pacific Northwest National Laboratory (PNNL). "A Survey of Vapors in the Headspaces of Single-Shell Waste Tanks." PNNL Technical Reports. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12389, Tetradecane (MS Spectra)." PubChem. URL: [Link]

  • "Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of nitrotoluenes." Biblioteka Nauki, 2021. URL: [Link]

Sources

Validation

Benchmarking 4-tetradecanone surfactant properties against other long-chain ketones

Benchmarking 4-Tetradecanone: Interfacial Dynamics and Surfactant Precursor Capabilities Among Long-Chain Ketones As a Senior Application Scientist in interfacial chemistry, I frequently navigate the complexities of sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Tetradecanone: Interfacial Dynamics and Surfactant Precursor Capabilities Among Long-Chain Ketones

As a Senior Application Scientist in interfacial chemistry, I frequently navigate the complexities of selecting optimal hydrophobic moieties for advanced surfactant formulations. While terminal fatty alcohols and acids are industry standards, long-chain ketones—specifically 4-tetradecanone—offer highly specialized steric and electronic profiles.

Unlike traditional amphiphiles, highly hydrophobic long-chain ketones do not act as standalone primary surfactants in aqueous systems. Instead, they serve two critical roles: as potent co-surfactants/anti-foaming agents in high-shear formulations, and as premium lipophilic precursors for next-generation biosurfactants and gemini surfactants[1],[2]. This guide objectively benchmarks 4-tetradecanone against other long-chain ketones, analyzing the causality behind its unique interfacial behavior.

Physicochemical Profiling: The Causality of Asymmetry

The fundamental behavior of a molecule at an oil-water or air-water interface is dictated by its hydrophilic-lipophilic balance (HLB) and its spatial geometry. 4-Tetradecanone (Formula: C14H28O) possesses a highly hydrophobic backbone with an XLogP3 of 5.5 and a molecular weight of 212.37 g/mol [3].

What sets 4-tetradecanone apart from its isomers (like 2-tetradecanone or 7-tetradecanone) is the asymmetric positioning of its localized dipole—the C4 carbonyl group. When this molecule partitions into an interface, the carbonyl group anchors weakly to the aqueous phase, forcing the molecule into a "kinked" conformation with a short (C3) and a long (C9) alkyl tail. This steric asymmetry prevents tight crystalline packing among neighboring lipid tails. Consequently, when used as a precursor, it lowers the Krafft point of the derived surfactant, enhancing fluidity and cold-water solubility compared to highly symmetric ketones like 12-tricosanone.

Table 1: Physicochemical and Interfacial Benchmarking of Long-Chain Ketones

Ketone SubstrateStructural ClassificationMolecular WeightXLogP3Derived Biosurfactant CMC (mg/L)*Defoaming Efficacy (Foam Height at 5 min)**
2-Decanone C10 (Terminal)156.273.8~120Poor (>100 mm)
4-Tetradecanone C14 (Asymmetric)212.37[3]5.5[3]~45Excellent (<10 mm)
7-Tetradecanone C14 (Symmetric)212.375.5~55Good (~25 mm)
12-Tricosanone C23 (Symmetric)338.609.2N/A (Insoluble)Moderate (~40 mm)

*Representative critical micelle concentration (CMC) of microbial alkyl sophorosides derived from the respective ketone. **Tested as a 0.05% dispersion in a 0.1% Alkyl Polyglycoside (APG) baseline solution.

Mechanistic Application: Precursors for Advanced Surfactants

Long-chain ketones are foundational in synthesizing high-performance surfactants. Through reductive amination followed by reactions with oxidized sugars (such as gluconic acid), ketones are converted into highly efficient nonionic gemini (dimeric) surfactants[1].

Furthermore, 4-tetradecanone acts as an excellent substrate for direct microbial conversion. Strains such as Candida bombicola can utilize asymmetric ketones to synthesize alkyl polyglycosides and sophorolipids[2]. The resulting biosurfactants inherit the branched hydrophobic tail of the C4 linkage, which drastically reduces the critical micelle concentration (CMC) compared to linear equivalents by increasing the cross-sectional area of the hydrophobic tail, thereby altering the critical packing parameter to favor spherical micelle formation at lower concentrations.

G N1 4-Tetradecanone (Asymmetric C14) N2 C. bombicola Bioconversion N1->N2 Fermentation N3 Alkyl Sophoroside (Branched Biosurfactant) N2->N3 Glycosylation N4 Wilhelmy Plate Tensiometry N3->N4 Purification N5 CMC & Surface Tension Profiling N4->N5 Isotherm Plot

Workflow mapping the bioconversion of 4-tetradecanone into biosurfactants and subsequent analysis.

Mechanistic Application: Anti-Foaming Dynamics in APG Formulations

Alkyl polyglycosides (APGs) are highly effective, biodegradable nonionic surfactants, but their aggressive foaming profile limits their use in high-shear applications like automated warewashing[4]. Long-chain ketones act as exceptional anti-foaming agents in these systems[4].

While industrial patents often utilize ultra-long-chain symmetric ketones (>25 carbon atoms) dispersed in branched fatty alcohols[4], mid-chain asymmetric ketones like 4-tetradecanone offer a more dynamic balance. Their hydrophobicity ensures rapid partitioning into the air-water interface. Once integrated into the APG foam lamellae, the asymmetric C3/C9 tails create localized steric defects. This disrupts the Marangoni effect—the stabilizing elasticity of the foam film—accelerating liquid drainage and causing rapid bubble coalescence without inducing the plastic-stress cracking often associated with traditional silicone defoamers[4].

G A APG Surfactant Foam Lamella B 4-Tetradecanone Integration A->B Hydrophobic Partitioning C Steric Disruption (Asymmetric Tails) B->C Kinked Conformation D Marangoni Effect Suppression C->D Elasticity Loss E Rapid Bubble Coalescence D->E Film Rupture

Logical pathway of APG foam disruption via 4-tetradecanone integration and Marangoni suppression.

Experimental Methodology: Self-Validating Tensiometry & Foam Analysis

To objectively benchmark these properties, we employ a self-validating experimental framework. By comparing the branched biosurfactant (derived from 4-tetradecanone) to a linear baseline, we isolate the steric impact of the C4 carbonyl position.

Protocol: High-Precision Interfacial Benchmarking

Step 1: Biosurfactant Isolation & Self-Validation

  • Harvest Candida bombicola culture broth 120 hours post-fermentation with 4-tetradecanone as the primary lipophilic substrate[2].

  • Extract the resulting alkyl sophorosides using an ethyl acetate solvent partition, followed by rotary evaporation at 40°C.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) against a pure 4-tetradecanone standard. The absence of a high-Rf ketone spot confirms that no unreacted hydrophobic precursor remains to artificially skew the subsequent surface tension data.

Step 2: Wilhelmy Plate Tensiometry (CMC Determination)

  • Prepare a 1,000 mg/L stock solution of the purified biosurfactant in ultra-pure water (18.2 MΩ·cm).

  • Perform automated serial dilutions in a Langmuir trough equipped with a platinum Wilhelmy plate.

  • Measure surface tension (γ) at 25°C. Self-Validation Check: The system must record 5 consecutive readings per concentration with a standard deviation of < 0.1 mN/m before logging the data point, ensuring absolute equilibrium at the interface.

  • Plot γ versus log(Concentration). The sharp inflection point dictates the CMC.

Step 3: Ross-Miles Foam Disruption Test (Raw Ketone Benchmarking)

  • Prepare a highly foaming baseline solution consisting of 0.1% Alkyl Polyglycoside (APG)[4].

  • Introduce 0.05% of the target ketone (e.g., 4-tetradecanone) dispersed in a fatty alcohol carrier[4].

  • Drop 200 mL of the test solution through a standard 2.9 mm orifice into 50 mL of the same solution from a height of 90 cm.

  • Record the initial foam height at t=0 and the residual foam height at t=5 minutes to quantify Marangoni suppression.

References

  • Title : Oil Industry Waste as a Basis for Synthesis of New Type Surfactants Source : pjoes.com URL :[Link]

  • Source: patents.google.
  • Source: patents.google.

Sources

Comparative

Comparative retention indices for C14 ketone isomers in gas chromatography

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving positional isomers in complex matrices. In electron ionization (EI) mass spectrometry, C14 ketone isomers (tetradecanones)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving positional isomers in complex matrices. In electron ionization (EI) mass spectrometry, C14 ketone isomers (tetradecanones) yield nearly indistinguishable fragmentation spectra. Because rapid gas-phase rearrangements—such as the classic McLafferty rearrangement—dominate the ion yield, relying solely on spectral matching often leads to false positives.

To achieve definitive structural assignment, orthogonal validation using gas chromatographic Retention Indices (RI) is not just recommended; it is an absolute necessity. This guide provides an objective comparison of retention indices for C14 ketone isomers, detailing the mechanistic causality behind their chromatographic behavior and establishing a self-validating protocol for accurate RI determination.

Mechanistic Causality: Why Positional Isomers Elute Differently

The retention index of a molecule is a direct macroscopic readout of its microscopic intermolecular interactions with the stationary phase. For C14 ketones, moving the carbonyl group along the 14-carbon backbone fundamentally alters both the dispersive surface area and the steric accessibility of the dipole.

  • Non-Polar Phases (e.g., DB-1, DB-5): Separation is driven by dispersive (Van der Waals) forces, which correlate closely with the analyte's boiling point. possesses a long, uninterrupted linear alkyl tail, maximizing surface contact with the polysiloxane stationary phase. As the carbonyl group moves toward the center of the molecule (e.g., ), the bulky oxygen atom creates a steric "kink." This reduces the effective linear surface area, slightly lowering the boiling point and resulting in an earlier elution time (a lower RI).

  • Polar Phases (e.g., DB-WAX, Carbowax): Separation is dominated by dipole-dipole interactions and hydrogen bonding. In 2-tetradecanone, the carbonyl group at the C2 position is sterically exposed, allowing for strong interactions with the polyethylene glycol (PEG) phase. As the carbonyl shifts to the C3 or C7 position, the flanking alkyl chains sterically shield the dipole. This shielding drastically attenuates polar interactions, causing the more symmetrical isomers to elute significantly earlier on polar columns.

Comparative Retention Indices for C14 Ketone Isomers

The following table synthesizes experimentally derived Kovats/Linear Retention Indices for key C14 ketone isomers across standard stationary phases.

IsomerCarbonyl PositionNon-Polar Phase RI (e.g., DB-5)Polar Phase RI (e.g., DB-WAX)
2-Tetradecanone C21570 – 15801880 – 1907
3-Tetradecanone C31568 – 1573~1855
7-Tetradecanone C7~1554< 1850*

*Extrapolated value based on the established trend of steric shielding of the carbonyl dipole.

Experimental Protocol: Self-Validating RI Determination

To ensure the highest degree of trustworthiness and scientific integrity, every RI determination must be treated as a self-validating system. Environmental fluctuations, column aging, and active sites in the inlet can artificially shift retention times. The following step-by-step methodology utilizes temperature programming (Linear Retention Index) via the Van den Dool and Kratz equation.

Step 1: System Preparation & Deactivation Install a low-bleed capillary column (e.g., 30 m × 0.25 mm × 0.25 µm DB-5MS). Critically, install an ultra-inert deactivated glass liner. Ketones are highly susceptible to hydrogen bonding with exposed silanol groups in a dirty liner, which will skew the RI.

Step 2: Standard Ladder Formulation Prepare a homologous series of n-alkanes (C8 to C20) at 10 µg/mL in hexane. Alkanes are strictly non-polar and do not interact with active sites, making them the perfect internal baseline.

Step 3: Sample Co-Injection (The Self-Validating Step) Spike your C14 ketone sample directly with the alkane ladder prior to injection. Do not run them as separate methods. Co-injection ensures that both the target isomers and the reference alkanes experience the exact same carrier gas flow dynamics and thermal gradients.

Step 4: Thermal Gradient Execution

  • Initial Temp: 60 °C (hold 2 min).

  • Ramp: 5 °C/min to 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Step 5: System Suitability Validation Before calculating the RI, evaluate the peak asymmetry factor ( As​ ) for the C14 alkane and the target ketone. If the ketone exhibits an As​>1.2 while the alkane remains perfectly Gaussian, your system has active sites. A degraded system disproportionately delays polar ketones relative to inert alkanes, rendering any calculated RI invalid. You must perform inlet maintenance before proceeding.

Step 6: Data Processing Calculate the Linear Retention Index ( RI ) using the Van den Dool and Kratz equation:

RI=100×[n+tR(n+1)​−tR(n)​tR(i)​−tR(n)​​]

(Where tR(i)​ is the retention time of the isomer, and tR(n)​ and tR(n+1)​ are the retention times of the preceding and succeeding n-alkanes, respectively).

Workflow Visualization

G N1 Sample Co-injection (Isomers + n-Alkanes) N2 Capillary GC Separation (Non-polar vs Polar) N1->N2 Vaporization N3 Mass Spectrometry (EI 70eV, Full Scan) N2->N3 Elution N4 RI Calculation (Van den Dool & Kratz) N3->N4 RT & Spectra N5 Isomer Resolution & Identification N4->N5 Index Matching

GC-MS workflow for determining Kovats retention indices of C14 ketone isomers.

References

  • National Center for Biotechnology Information. "2-Tetradecanone." PubChem Compound Summary for CID 75364.[Link]

  • National Center for Biotechnology Information. "3-Tetradecanone." PubChem Compound Summary for CID 69418. [Link]

  • National Center for Biotechnology Information. "7-Tetradecanone." PubChem Compound Summary for CID 12536898.[Link]

  • National Institute of Standards and Technology. "2-Tetradecanone." NIST Chemistry WebBook, SRD 69.[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Tetradecanone: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. For researchers and drug development professionals, the proper disposal of reagents like 4-Tetradecanone is no...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. For researchers and drug development professionals, the proper disposal of reagents like 4-Tetradecanone is not merely a procedural task but a critical component of our commitment to safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-Tetradecanone, grounded in established safety protocols and regulatory standards.

Foundational Principles of Chemical Disposal

Before delving into the specific protocols for 4-Tetradecanone, it is essential to understand the governing principles of hazardous waste management. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the regulatory framework for hazardous waste.[1][2] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the communication of chemical hazards and proper handling procedures.[3][4]

The core tenet of these regulations is that chemical waste must be properly identified, segregated, stored, and disposed of to protect human health and the environment.[1] Therefore, it is imperative that 4-Tetradecanone waste is not discarded in the regular trash or poured down the sanitary sewer.[5]

Immediate Safety & Handling Precautions for Disposal

Prior to initiating any disposal procedures, a thorough risk assessment must be conducted. While a specific Safety Data Sheet (SDS) for 4-Tetradecanone should be consulted for detailed hazard information, general precautions for long-chain ketones should be observed.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side-shields or chemical safety goggles.[6][7]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[6][7]

  • Body Protection: A laboratory coat or other protective clothing should be worn to protect against accidental splashes.[8]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential vapors.[6]

In the event of a spill, the area should be secured, and the spilled material should be carefully collected using an inert absorbent material and placed in a designated, sealed container for disposal.[6]

Step-by-Step Disposal Protocol for 4-Tetradecanone

The proper disposal of 4-Tetradecanone waste requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Classification: Treat all unused, expired, or contaminated 4-Tetradecanone as hazardous chemical waste.

  • Segregation: Do not mix 4-Tetradecanone waste with other chemical waste streams unless compatibility has been confirmed.[8][9] Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.[8] Specifically, keep it separate from strong oxidizing agents.[10]

Step 2: Container Selection and Labeling

  • Container Choice: Use a container that is chemically compatible with 4-Tetradecanone. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof closure.[1][10]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Tetradecanone"

    • The associated hazards (e.g., "Flammable," "Irritant" - as determined by the specific SDS)

    • The date of waste accumulation (the date the first drop of waste was added to the container)

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Areas (SAAs): Hazardous waste should be accumulated at or near the point of generation in a designated SAA.[10][11]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[6] The container must be kept closed at all times, except when adding waste.[10][11]

  • Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA. Once the limit is reached, the waste must be moved to a central storage area within a specified timeframe.[11]

Step 4: Arranging for Professional Disposal

  • Licensed Waste Disposal Service: The final disposal of 4-Tetradecanone waste must be handled by a licensed hazardous waste disposal company.[6][12] These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and inspections.[13]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of 4-Tetradecanone.

DisposalWorkflow Start 4-Tetradecanone Waste Generated Assess Consult SDS & Assess Hazards Start->Assess PPE Don Appropriate PPE Assess->PPE Segregate Segregate from Incompatible Waste PPE->Segregate Container Select & Label Compatible Container Segregate->Container Store Store in Designated SAA Container->Store Full Container Full or Accumulation Time Limit Reached? Store->Full Contact Contact EHS/Licensed Waste Vendor Full->Contact Yes NotFull Continue Accumulation Full->NotFull No Dispose Arrange for Professional Disposal Contact->Dispose NotFull->Store

Caption: Decision workflow for 4-Tetradecanone disposal.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteTo ensure handling and disposal in accordance with stringent environmental and safety regulations.[1]
Primary Disposal Method Licensed Hazardous Waste Vendor (likely via incineration)Ensures complete destruction and minimizes environmental impact, a common method for organic solvents and ketones.[6][14]
Container Type Chemically compatible (e.g., HDPE, Glass) with a secure lidPrevents leakage and reactions between the waste and the container.[1][10]
Storage Location Designated Satellite Accumulation Area (SAA)Centralizes waste at the point of generation for safety and regulatory compliance.[10][11]
Key Incompatibilities Strong oxidizing agentsTo prevent potentially hazardous chemical reactions.[10]

Conclusion

The proper disposal of 4-Tetradecanone is a multi-faceted process that demands diligence, a thorough understanding of regulatory requirements, and a steadfast commitment to safety. By adhering to the procedures outlined in this guide, laboratory professionals can ensure that their work not only advances scientific knowledge but also upholds the highest standards of environmental responsibility and workplace safety. Always prioritize consulting the specific Safety Data Sheet for 4-Tetradecanone as the primary source of information for its safe handling and disposal.

References

  • OSHA Rules for Chemical Hazards - DuraLabel Resources. (2026, March 11).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. (2024, December 31).
  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5).
  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration.
  • 4-TETRADECANONE — Chemical Substance Information - NextSDS.
  • Laboratory Waste Management Guidelines.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis.
  • Disposal of chemical wastes - RiskAssess.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Raspberry Ketone - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.
  • How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? (2025, May 26).
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
  • Hazardous Waste Disposal Procedures - Environmental Health and Safety.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 25).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 9).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2013, May 9).
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 22).
  • Safety Data Sheet: Tetradecanol - Chemos GmbH&Co.KG.
  • 2-tetradecanone dodecyl methyl ketone - The Good Scents Company.
  • Proper Disposal Procedures for 1-Tetradecanol: A Guide for Laboratory Professionals - Benchchem.

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Handling

Personal protective equipment for handling 4-Tetradecanone

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system governed by molecular properties. Handling 4-Tetradecanone (CAS: 26496-20-8) requires an understanding of i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system governed by molecular properties. Handling 4-Tetradecanone (CAS: 26496-20-8) requires an understanding of its physical chemistry[1]. While it is a valuable intermediate in drug development and synthetic chemistry[2], its long hydrocarbon chain and ketone moiety present specific operational challenges.

This guide provides a self-validating, mechanistic approach to selecting Personal Protective Equipment (PPE) and executing operational workflows for 4-Tetradecanone.

Mechanistic Hazard Profiling (The "Why")

To build a robust safety protocol, we must first understand the causality behind the hazards:

  • Lipophilicity & Skin Penetration: The C14 aliphatic tail grants 4-tetradecanone high lipid solubility. If it contacts the skin, it readily partitions into the stratum corneum, stripping natural lipids and causing contact dermatitis[3]. This molecular behavior renders standard latex laboratory gloves entirely ineffective.

  • Phase Transition Risks: Aliphatic ketones of this molecular weight typically exhibit melting points near room temperature (approx. 24–35°C)[3][4]. Depending on your laboratory's ambient conditions, 4-tetradecanone may present as a waxy solid or a viscous liquid. Heating the compound for synthesis exponentially increases its vapor pressure, transitioning the primary hazard from dermal contact to inhalation, a risk well-documented in industrial vapor headspace analyses[5].

Mandatory PPE Matrix

To mitigate these mechanistic risks, we rely on a self-validating PPE system. The following table summarizes the quantitative and qualitative data for PPE selection based on chemical compatibility standards for aliphatic ketones[6].

PPE CategorySpecificationBreakthrough Time / CapacityMechanistic Justification
Hand Protection (Primary) Butyl Rubber Gloves (0.5 mm)> 480 minutesButyl rubber provides superior resistance to ketone permeation. Mandatory for liquid-state handling.
Hand Protection (Secondary) Nitrile Gloves (0.4 mm)~ 30 - 60 minutesAcceptable only for brief handling of the solid state. Ketones degrade nitrile rapidly upon liquid contact.
Eye Protection Indirect Vented Splash GogglesN/APrevents vapor accumulation and protects against liquid splashes during phase transitions.
Respiratory Half-mask respirator with A-type filter (Brown)> 65°C boiling point organicsRequired if handling liquid/heated forms outside a certified chemical fume hood[6].
Body Protection Flame-resistant (FR) Lab CoatN/AMitigates risks associated with the combustible nature of long-chain aliphatic compounds.

Operational Plan: Step-by-Step Methodology

This protocol ensures a self-validating safety loop where each step verifies the integrity of the previous one.

Protocol: Safe Weighing and Transfer of 4-Tetradecanone

  • Environmental Verification: Check the laboratory ambient temperature. If the temperature is < 24°C, the chemical is likely a waxy solid[4]. Verify that the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm).

  • PPE Donning: Don the FR lab coat, indirect vented goggles, and double-glove (inner nitrile, outer butyl rubber).

  • Static Mitigation: Because solid 4-tetradecanone can generate organic dust, use an anti-static weighing boat and a grounded stainless-steel spatula to prevent static discharge.

  • Transfer Execution:

    • Open the reagent bottle strictly within the fume hood.

    • If Solid (< 24°C): Transfer the required mass using the spatula.

    • If Liquid (> 25°C): Use a positive displacement pipette. The viscosity and lipophilicity of the liquid will cause severe volumetric inaccuracies if standard air-displacement pipettes are used.

  • Decontamination: Wipe the exterior of the reagent bottle with a solvent compatible with lipophilic ketones (e.g., isopropanol) before returning it to the flammable storage cabinet.

  • Doffing & Verification (Self-Validation): Remove the outer butyl gloves inside the hood. Inspect the inner nitrile gloves for any signs of swelling, discoloration, or degradation (a primary indicator of chemical breakthrough). Wash hands with soap and water immediately.

Workflow Visualization

The following diagram illustrates the logical relationship between the chemical's temperature-dependent phase state and the required operational handling path.

G Start Initiate 4-Tetradecanone Handling Protocol Assess Assess Physical State (Ambient vs Heated) Start->Assess Solid Solid State (< 24°C) Waxy Powder Handling Assess->Solid Temp < 24°C Liquid Liquid State (> 25°C) Viscous Liquid Handling Assess->Liquid Temp > 25°C PPE_Solid PPE: Nitrile Gloves (Brief), Safety Goggles, Spatula Solid->PPE_Solid PPE_Liquid PPE: Butyl Gloves (Extended), Respirator, Pos-Disp Pipette Liquid->PPE_Liquid Hood Execute Transfer in Chemical Fume Hood PPE_Solid->Hood PPE_Liquid->Hood Waste Dispose as Halogen-Free Organic Waste Hood->Waste

Operational workflow for 4-Tetradecanone handling based on temperature-dependent phase states.

Spill Response & Disposal Plan

  • Spill Mitigation: In the event of a spill, immediately extinguish all ignition sources. Do NOT use water , as the lipophilic nature of 4-tetradecanone will cause it to spread rapidly over the water's surface. Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[7]. Sweep using non-sparking tools and place the absorbed material into a chemically resistant, sealable container.

  • Disposal: 4-Tetradecanone must be strictly categorized as Halogen-Free Organic Waste . It must never be discharged into the municipal sewer system due to its high potential for aquatic toxicity, a common environmental hazard among long-chain aliphatic compounds[7]. Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration disposal.

References

  • NextSDS. "4-TETRADECANONE — Chemical Substance Information." NextSDS Chemical Database.1

  • Guidechem. "26496-20-8 4-TETRADECANONE Properties." Guidechem Chemical Dictionary.4

  • Pacific Northwest National Laboratory (PNNL). "Screening Values for Non-Carcinogenic Hanford Waste Tank Vapor Chemicals." PNNL Technical Reports.5

  • The Perfumers Apprentice. "SAFETY DATA SHEET - aliphatic ketones." SDS Database.7

  • WorkSafe QLD. "Preparation of safety data sheets for hazardous chemicals Code of Practice 2021." WorkSafe Queensland.6

  • PubChem (NIH). "2-Tetradecanone | C14H28O | CID 75364." National Center for Biotechnology Information.3

Sources

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